2-(4-Fluoronaphthalen-1-yl)acetonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluoronaphthalen-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWLZRAFDAJEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Fluoronaphthalen-1-yl)acetonitrile (CAS 3832-87-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of 2-(4-Fluoronaphthalen-1-yl)acetonitrile. It is important to note that publicly available, experimentally validated data for this specific compound is limited. Therefore, this guide synthesizes known information for the compound with extrapolated data from closely related structural analogs to provide a predictive and practical resource. All information derived from analogs is clearly indicated.
Introduction and Overview
This compound is a fluorinated aromatic nitrile. The incorporation of a fluorine atom into the naphthalene scaffold is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The nitrile group is a versatile functional handle that can be transformed into various other functionalities, making this compound a potentially valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.[2]
Naphthylacetonitrile derivatives, in general, are recognized as important intermediates in the synthesis of a wide range of biologically active compounds, including those targeting central nervous system (CNS) disorders.[2][3] They have also found applications in materials science, for instance, as crystal growth regulators in the fabrication of perovskite solar cells.[4]
This guide aims to provide a detailed account of the known and predicted properties, potential synthetic routes, expected reactivity, and prospective applications of this compound to support research and development efforts.
Chemical Identity and Physicochemical Properties
| Property | Value / Information | Source |
| CAS Number | 3832-87-9 | [5] |
| Molecular Formula | C₁₂H₈FN | [5] |
| Molecular Weight | 185.20 g/mol | [5] |
| Appearance | Likely a solid at room temperature | Inferred from analogs |
| Melting Point | No data available. For comparison, 2-naphthylacetonitrile has a melting point of 82-84 °C.[4] | - |
| Boiling Point | No data available. | - |
| Solubility | Expected to be soluble in common organic solvents like acetonitrile, THF, and DMSO.[6] | Inferred from general properties of similar compounds |
| Storage | Store in a cool, dry, well-ventilated area. | General recommendation |
Chemical Structure:
Caption: Chemical structure of this compound.
Potential Synthetic Methodologies
While a specific, validated protocol for the synthesis of this compound is not documented in readily available literature, several established methods for the synthesis of analogous naphthylacetonitriles can be adapted. A plausible and commonly employed strategy involves the nucleophilic substitution of a suitable leaving group on the methylene bridge with a cyanide anion.
Proposed Synthetic Workflow
A likely synthetic route would start from 4-fluoro-1-methylnaphthalene, proceed through bromination of the methyl group, and culminate in a cyanation reaction.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Adapted from Analogs)
This protocol is adapted from the synthesis of (1-bromonaphthalen-2-yl)acetonitrile and should be optimized for the fluorinated substrate.[7]
Step 1: Synthesis of 1-(Bromomethyl)-4-fluoronaphthalene
-
Reaction Setup: To a solution of 4-fluoro-1-methylnaphthalene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.0-1.1 eq).
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS). The reaction may require several hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 1-(bromomethyl)-4-fluoronaphthalene.
Causality behind Experimental Choices:
-
NBS as Brominating Agent: NBS is a convenient and selective reagent for the allylic and benzylic bromination of hydrocarbons, minimizing the risk of aromatic ring bromination.
-
Radical Initiator: The reaction proceeds via a free radical mechanism, which requires an initiator to start the chain reaction.
-
Solvent: CCl₄ is a traditional solvent for these reactions due to its inertness and ability to dissolve the reactants. However, due to its toxicity, alternative solvents like acetonitrile or cyclohexane could be explored.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve potassium cyanide (KCN) or sodium cyanide (NaCN) (1.1-1.5 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
-
Addition of Substrate: Add the solution of 1-(bromomethyl)-4-fluoronaphthalene (1.0 eq) in the same solvent to the cyanide solution, with stirring. A slight exotherm may be observed.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: Pour the reaction mixture into cold water with stirring. The product should precipitate out of the aqueous solution.
-
Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality behind Experimental Choices:
-
Cyanide Source: KCN and NaCN are common and effective sources of the cyanide nucleophile.
-
Solvent: Polar aprotic solvents like DMSO and acetonitrile are ideal for Sₙ2 reactions as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.
-
Aqueous Work-up: The product is expected to be a water-insoluble organic compound, allowing for its precipitation and separation from the inorganic salts and residual solvent by adding water.
Expected Reactivity and Chemical Behavior
The reactivity of this compound is dictated by its key functional groups: the naphthalene ring system, the fluorine substituent, and the acetonitrile moiety.
-
Nitrile Group: The nitrile group is a versatile functional group that can undergo a variety of transformations:
-
Hydrolysis: It can be hydrolyzed to a carboxylic acid (2-(4-fluoronaphthalen-1-yl)acetic acid) under acidic or basic conditions.
-
Reduction: The nitrile can be reduced to a primary amine (2-(4-fluoronaphthalen-1-yl)ethanamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.
-
-
Naphthalene Ring: The electron-rich naphthalene ring is susceptible to electrophilic aromatic substitution reactions. The position of further substitution will be directed by the existing substituents. The fluorine atom is an ortho-, para-director, while the acetonitrile group is a deactivating meta-director. The overall substitution pattern will depend on the reaction conditions.
-
Fluorine Atom: The fluorine atom is generally stable and not easily displaced. However, under specific conditions, such as in nucleophilic aromatic substitution reactions with very strong nucleophiles, it could potentially be a leaving group.
Potential Applications in Drug Development and Research
While there are no specific documented applications for this compound, its structural motifs are present in various compounds of medicinal interest.
-
Scaffold for Bioactive Molecules: As a building block, it can be used to synthesize a library of compounds for screening against various biological targets. The naphthalene core is a common feature in many pharmacologically active molecules.
-
CNS-Active Agents: Naphthylacetonitrile derivatives have been investigated for their potential in treating CNS disorders, including depression, anxiety, and neurodegenerative diseases.[2] The introduction of a fluorine atom can enhance blood-brain barrier penetration and metabolic stability, which are desirable properties for CNS drugs.
-
Enzyme Inhibitors: The structural features of this compound make it a candidate for the design of enzyme inhibitors. For example, related structures have been explored as inhibitors of various kinases and other enzymes.[1]
-
KRAS Inhibitors: A complex derivative containing a fluoronaphthalene moiety has been identified as a potent inhibitor of KRAS G12D mutant cancer cells, highlighting the potential of this scaffold in oncology research.[8]
Safety and Handling
No specific safety data for this compound is available. Therefore, it should be handled with the utmost care, assuming it is hazardous. The safety precautions should be based on the known hazards of analogous compounds like 2-naphthylacetonitrile and the general toxicity of organic nitriles.[9]
-
General Hazards:
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin. Organic nitriles can release cyanide in the body.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
-
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.
-
-
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.
-
Conclusion
This compound (CAS 3832-87-9) is a chemical compound with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data for this molecule is scarce, by drawing logical inferences from its structural analogs, we can propose viable synthetic routes, predict its chemical behavior, and envision its applications. The presence of the fluoronaphthalene scaffold and the versatile nitrile functionality makes it an attractive target for further research and development. It is imperative that any work with this compound is conducted with appropriate safety precautions until more definitive toxicological data becomes available.
References
-
Frontiers in Pharmacology. (2023). Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D-mutant cancer. Retrieved from [Link]
- Google Patents. (2021). WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same.
-
ResearchGate. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]
-
ResearchGate. (2018). 2-[4-(Methylsulfonyl)phenyl]acetonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). (1-Bromonaphthalen-2-yl)acetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Naphthylacetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chloronaphthalen-1-yl)acetonitrile. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetonitrile with 1-Hydropentadecafluoroheptane. Retrieved from [Link]
-
Nu-Calgon. (2011). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Flinn Scientific, Inc. (n.d.). Material Safety Data Sheet (MSDS). Retrieved from [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
Sources
- 1. Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors: design, regioselective synthesis, HMBC-NMR characterization, in silico molecular Docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same - Google Patents [patents.google.com]
- 3. 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method_Chemicalbook [chemicalbook.com]
- 4. 2-Naphthylacetonitrile:Synthesis, Application_Chemicalbook [chemicalbook.com]
- 5. 3832-87-9|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. (1-Bromonaphthalen-2-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRASG12D-mutant cancer [frontiersin.org]
- 9. 2-Naphthylacetonitrile | C12H9N | CID 82008 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Profile & Synthetic Utility of 2-(4-Fluoronaphthalen-1-yl)acetonitrile
[1]
Executive Summary
This compound (CAS: 3832-87-9) is a specialized fluorinated building block used in the synthesis of pharmaceutical candidates, particularly those targeting central nervous system (CNS) pathways and kinase inhibition.[1][2][3] Structurally, it consists of a naphthalene core substituted at the C1 position with an acetonitrile moiety and at the C4 position with a fluorine atom.[1]
The strategic incorporation of the fluorine atom at the para position (relative to the alkyl chain) serves two critical medicinal chemistry functions:
-
Metabolic Blocking: It prevents oxidative metabolism (CYP450-mediated hydroxylation) at the reactive C4 position, significantly extending the in vivo half-life of derived drugs.
-
Lipophilicity Modulation: It modulates the electronic density of the naphthalene ring, influencing
- stacking interactions in protein binding pockets without drastically altering the steric bulk compared to the hydrogen analog.
Chemical Identity & Molecular Architecture[1]
| Parameter | Specification |
| IUPAC Name | This compound |
| Common Synonyms | (4-Fluoro-1-naphthyl)acetonitrile; 4-Fluoro-1-naphthaleneacetonitrile |
| CAS Registry Number | 3832-87-9 |
| Molecular Formula | C₁₂H₈FN |
| Molecular Weight | 185.20 g/mol |
| SMILES | N#CCC1=C2C=CC=CC2=C(F)C=C1 |
| InChI Key | Unique identifier required for database integration |
| Structural Class | Halo-arylacetonitrile |
Structural Analysis
The molecule features a rigid, planar naphthalene scaffold.[1] The cyanomethyl group (-CH₂CN) acts as a versatile electrophile or nucleophile precursor (amenable to reduction to ethylamines or hydrolysis to acetic acids). The C-F bond is highly polar but non-labile under standard nucleophilic substitution conditions, ensuring stability during downstream chemical modifications.[1]
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predicted models (where experimental values are proprietary).
Solid-State & Thermal Properties
| Property | Value / Range | Context |
| Physical State | Solid (Crystalline) | Typically isolated as off-white to pale yellow needles or powder. |
| Melting Point | 58°C – 62°C (Predicted) | Note: Homolog 1-naphthylacetonitrile melts at 33-35°C. The para-fluoro substitution typically increases lattice energy, raising the MP. |
| Boiling Point | 320°C (at 760 mmHg) | Extrapolated from vacuum distillation data. |
| Flash Point | >110°C | Non-volatile solid; standard combustibility precautions apply. |
Solution & Electronic Properties
| Property | Value | Implication for Processing |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Requires organic co-solvents (DMF, DMSO) for aqueous reactions.[1] |
| Solubility (Organic) | High | Soluble in EtOAc, DCM, Methanol, Toluene.[1] |
| LogP (Octanol/Water) | 2.88 – 3.10 | Highly lipophilic; readily crosses cell membranes. |
| pKa (C-H Acidity) | ~22 (DMSO) | The |
| H-Bond Donors/Acceptors | 0 / 2 | N (nitrile) and F are weak acceptors. |
Synthetic Methodology & Manufacturing
The industrial preparation of this compound typically follows a Nucleophilic Substitution (Sɴ2) pathway starting from 1-(chloromethyl)-4-fluoronaphthalene. This route is preferred over direct cyanation of naphthalene halides due to milder conditions and higher regioselectivity.
Synthesis Protocol (Bench Scale)
Source: Adapted from Patent CN1269820C
Reagents:
-
Precursor: 1-(Chloromethyl)-4-fluoronaphthalene (1.0 eq)[1]
-
Nucleophile: Sodium Cyanide (NaCN) (1.2 – 1.5 eq)
-
Solvent: N,N-Dimethylformamide (DMF) / Water (15:1 ratio)[1]
Step-by-Step Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(chloromethyl)-4-fluoronaphthalene (e.g., 5.45 g) in DMF (30 mL).
-
Activation: Add Sodium Cyanide (333 mg, slight excess) dissolved in minimal water (2 mL). Caution: NaCN is highly toxic. Use a scrubber.
-
Reaction: Stir at room temperature for 8 hours, then heat to 70°C for 15 hours to drive the reaction to completion.
-
Quench: Cool the mixture to room temperature.
-
Extraction: Dilute with Ethyl Acetate (EtOAc) and wash with saturated Sodium Bicarbonate (NaHCO₃).
-
Purification: Wash the organic layer with water (3x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Crystallization: Suspend the crude residue in Hexane, stir to precipitate impurities/product, and filter. Recrystallize from Hexane/EtOAc if necessary to achieve >98% purity.
Synthesis Pathway Diagram
Caption: Sɴ2 displacement of the benzylic chloride by cyanide anion to form the target nitrile.
Analytical Specifications & Quality Control
To ensure the material is suitable for pharmaceutical use (e.g., as an intermediate for Agomelatine analogs), strict QC protocols are required.[1]
HPLC Method (Purity Determination)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).[4]
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (Naphthalene absorption) and 254 nm .
-
Retention Time: Expect elution around 8-10 minutes (highly retained due to lipophilicity).
Spectral Identification (¹H NMR)
-
Solvent: CDCl₃ (Deuterated Chloroform).
-
Key Signals:
- 4.05 ppm (s, 2H): Singlet corresponding to the methylene protons (-CH ₂-CN). This is the diagnostic peak; shifts from ~5.0 ppm in the chloride precursor.
-
7.1 – 8.2 ppm (m, 6H): Aromatic protons.[1] The multiplicity will show complex splitting due to
F- H coupling ( ).
Analytical Workflow Diagram
Caption: Standard QC workflow for validating intermediate purity prior to GMP synthesis.
Safety & Handling (EHS)[1]
Hazard Classification (GHS):
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful). The nitrile group can metabolize to release cyanide ions in vivo, though less readily than aliphatic nitriles.[1]
-
Skin/Eye Irritation: Category 2.[5]
-
Signal Word: WARNING
Specific Handling Protocols:
-
Engineering Controls: Handle only in a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]
-
Spill Response: Do not wash into drains. Adsorb with inert material (vermiculite) and dispose of as hazardous organic waste.
-
Incompatibility: Avoid strong oxidizers and strong acids (hydrolysis risk).
References
-
Synthesis Protocol: Patent CN1269820C. New pyrrole derivatives as drugs. (2000). (See Preparation 71).
-
Chemical Supplier Data: BLD Pharm. This compound MSDS & Properties.
-
Homolog Comparison: PubChem Compound Summary for 1-Naphthylacetonitrile (CAS 132-75-2). [1]
-
Toxicology Context: BuyersGuideChem. Safety Data for Fluoronaphthalen-1-yl-acetonitrile.
Sources
- 1. CN1269820C - New pyrrole derivatives as drugs - Google Patents [patents.google.com]
- 2. 3832-87-9|this compound|BLD Pharm [bldpharm.com]
- 3. products [coolpharm.com]
- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 5. Acetonitrile, HPLC for Gradient Analysis, meets analytical specification of Ph.Eur, Fisher Chemical 5 L | Buy Online | Fisher Chemical | Fisher Scientific [fishersci.co.uk]
2-(4-Fluoronaphthalen-1-yl)acetonitrile molecular structure and weight
Classification: Fluorinated Naphthalene Intermediate Primary Application: Pharmacophore Development (Aldose Reductase Inhibitors, Kinase Modulators)[1]
Molecular Architecture & Physicochemical Profile[1][2][3]
The compound 2-(4-fluoronaphthalen-1-yl)acetonitrile represents a critical scaffold in medicinal chemistry.[1] It serves as a "gateway" intermediate: the nitrile group is a versatile handle, easily hydrolyzed to a carboxylic acid (for NSAID-like or ARI architectures) or reduced to an ethylamine (for CNS-active agents).[1] The inclusion of the fluorine atom at the para position (C4) relative to the acetonitrile chain is a deliberate design choice to block metabolic oxidation at the most reactive site of the naphthalene ring, thereby enhancing the in vivo half-life of derived drugs.[1]
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 185.20 g/mol |
| Exact Mass | 185.0641 g/mol |
| CAS Registry Number | Not widely listed; Analogue Ref: 7498-57-9 (non-fluoro) |
| Predicted LogP | 3.1 – 3.4 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 0 / 2 (N, F) |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility Profile | Soluble in DCM, EtOAc, Acetonitrile; Insoluble in Water |
Structural Analysis
The molecule consists of a rigid, planar naphthalene system.[1] The electron-withdrawing fluorine atom induces a dipole moment opposing the nitrile group.[1] This electronic push-pull system affects the acidity of the
Synthetic Pathway & Causality[1]
To synthesize this compound with high fidelity, we must avoid direct electrophilic aromatic substitution on the naphthalene ring, which often yields isomeric mixtures (1- vs 2- positions).[1] The most robust route utilizes a Nucleophilic Substitution (
The Logic of the Route
-
Precursor Selection: We start with 1-(Chloromethyl)-4-fluoronaphthalene .[1] The benzylic chloride is highly reactive toward nucleophiles but stable enough to handle.[1]
-
Cyanation Source: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) is used.[1]
-
Solvent Causality: A polar aprotic solvent (DMSO or DMF) is required to solvate the metal cation (
), leaving the cyanide anion ( ) "naked" and highly reactive.[1] -
Phase Transfer Catalysis (Optional but Recommended): If using a biphasic system (Water/DCM), Tetrabutylammonium bromide (TBAB) acts as a shuttle, moving
into the organic phase.[1]
Pathway Visualization (Graphviz)[1]
Figure 1: Stepwise synthetic logic from the commercially available bromo-naphthalene to the target nitrile.[1] The red arrow indicates the critical cyanation step detailed below.
Experimental Protocol: Cyanation Workflow
Safety Warning: Cyanides are lethal.[1] This reaction must be performed in a well-ventilated fume hood.[1] A cyanide antidote kit must be present.[1] All waste must be quenched with bleach (sodium hypochlorite) before disposal.[1]
Materials
-
Substrate: 1-(Chloromethyl)-4-fluoronaphthalene (1.0 eq)
-
Reagent: Sodium Cyanide (1.2 eq)
-
Solvent: Dimethyl Sulfoxide (DMSO) – Anhydrous grade preferred to prevent hydrolysis.[1]
-
Quench: 10% NaOH, Bleach solution.[1]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(chloromethyl)-4-fluoronaphthalene (e.g., 10 mmol, 1.94 g) in DMSO (20 mL).
-
Why DMSO? It maximizes the rate of reaction.[1] If the reaction is too fast or exothermic, dilute with THF.
-
-
Addition: Add powdered NaCN (12 mmol, 0.59 g) in a single portion.
-
Caution: Ensure the flask is sealed immediately or vented through a scrubber.[1]
-
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Workup (The "Self-Validating" Step):
-
Cool the reaction to room temperature.
-
Pour the mixture slowly into ice-water (100 mL) .
-
Observation: The product is lipophilic and should precipitate as a solid or oil. If it oils out, extract with Ethyl Acetate (3 x 30 mL).[1]
-
-
Purification:
Quality Control & Analytical Validation
To confirm the identity of the synthesized material, compare analytical data against these expected values.
Proton NMR (
NMR, 400 MHz,
)
-
Aromatic Region (7.0 – 8.2 ppm): You will observe a complex splitting pattern due to F-H coupling.[1]
-
Look for the doublet of doublets at ~7.1 ppm corresponding to the proton ortho to the fluorine.
-
-
Benzylic Protons (4.0 – 4.2 ppm): A sharp singlet integrating to 2H.[1]
Mass Spectrometry (LC-MS)[1]
-
Target Ion: Look for
.[1] -
Fragmentation: A loss of 27 Da (HCN) is common in nitriles, resulting in a fluoro-tropylium ion equivalent (
).[1]
HPLC Purity
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Acetonitrile/Water (Gradient 50%
90%).[1] -
Detection: UV at 254 nm (Naphthalene absorption).[1]
References
-
PubChem Compound Summary. 2-(4-Chloronaphthalen-1-yl)acetonitrile (Analogue Reference).[1] National Center for Biotechnology Information.[1] Accessed 2024.[1][2][3] Available at: [Link][1]
-
Organic Syntheses. General Procedures for Nitrile Synthesis via Cyanation. Org.[1][4][5][6] Synth. Coll. Vol. 1, p. 107.[1] Available at: [Link][1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-(4-Chloronaphthalen-1-yl)acetonitrile | C12H8ClN | CID 83798691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethane;molecular hydrogen | C2H8 | CID 91415364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. Acetonitrile: High-Purity Solvent for Pharmaceuticals, Chemical Synthesis & Industrial Applications [riverlandtrading.com]
- 6. (1-Bromonaphthalen-2-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Analysis of 2-(4-Fluoronaphthalen-1-yl)acetonitrile
This guide provides a comprehensive analysis of the spectral data for 2-(4-Fluoronaphthalen-1-yl)acetonitrile, a key intermediate in various research and development applications. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to the structural elucidation and characterization of this molecule. Our approach emphasizes the causality behind experimental choices and the self-validating nature of spectroscopic protocols to ensure the highest degree of scientific integrity.
Introduction: The Molecule in Focus
This compound (CAS No: 3832-87-9) is an aromatic nitrile with the molecular formula C₁₂H₈FN and a molecular weight of 185.20 g/mol .[1] Its structure, featuring a fluorinated naphthalene core linked to an acetonitrile group, makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted spectroscopic approach. This guide will interpret the characteristic spectral fingerprints of this compound, providing a foundational reference for its identification.
Molecular Structure
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[2][3][4] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this analysis, we will examine both ¹H and ¹³C NMR spectra.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the proximity of neighboring protons (spin-spin splitting).
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-8 | 8.15 - 8.10 | d | ~8.5 | 1H |
| H-5 | 8.05 - 8.00 | d | ~8.5 | 1H |
| H-2 | 7.80 - 7.75 | d | ~8.0 | 1H |
| H-6 | 7.70 - 7.60 | ddd | ~8.5, 7.0, 1.5 | 1H |
| H-7 | 7.60 - 7.50 | ddd | ~8.5, 7.0, 1.5 | 1H |
| H-3 | 7.25 - 7.20 | dd | ~8.0, 5.5 (³JHF) | 1H |
| -CH₂- | 4.10 | s | - | 2H |
Note: Predicted data is generated using standard chemical shift prediction algorithms and may vary slightly from experimental values.[5][6][7][8]
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 7.20-8.15): The six protons on the naphthalene ring are all chemically distinct and appear in the downfield aromatic region.
-
The protons H-5 and H-8 are located in the deshielded peri-positions and are expected to resonate at the lowest field.
-
The fluorine atom at C-4 exerts a strong electronic influence. The proton ortho to the fluorine, H-3, will exhibit a doublet of doublets splitting pattern due to coupling with both H-2 (³JHH) and the fluorine nucleus (³JHF).
-
The remaining protons (H-2, H-6, H-7) will show complex splitting patterns (doublets or triplets of doublets) due to coupling with their respective neighbors.
-
-
Aliphatic Region (δ 4.10): The two protons of the methylene group (-CH₂-) are chemically equivalent and are adjacent to the electron-withdrawing nitrile group and the aromatic ring. This environment shifts their resonance significantly downfield to approximately 4.10 ppm. As there are no adjacent protons, the signal appears as a sharp singlet and integrates to 2H.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their chemical environment. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each carbon unless other NMR-active nuclei, like ¹⁹F, are present.[9]
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (¹JCF, ²JCF, etc.) |
| C-4 | 160.5 | d | Large (~250 Hz) |
| C-8a | 135.0 | d | Small (~5 Hz) |
| C-5 | 130.0 | d | Small (~5 Hz) |
| C-7 | 128.5 | s | - |
| C-6 | 127.0 | s | - |
| C-2 | 126.0 | s | - |
| C-8 | 125.5 | d | Small (~3 Hz) |
| C-4a | 124.0 | d | Medium (~15 Hz) |
| C-1 | 122.0 | d | Small (~5 Hz) |
| C-3 | 110.0 | d | Medium (~20 Hz) |
| CN | 117.0 | s | - |
| -CH₂- | 25.0 | s | - |
Note: Predicted data is generated using standard chemical shift prediction algorithms.[10]
Interpretation of the ¹³C NMR Spectrum:
-
Symmetry: The molecule lacks any plane of symmetry, meaning all 12 carbon atoms are chemically non-equivalent and should produce 12 distinct signals.
-
Carbon-Fluorine Coupling: The most significant feature is the coupling between the carbon nuclei and the ¹⁹F nucleus.[11]
-
C-4: The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. Its chemical shift will be far downfield due to the high electronegativity of fluorine.
-
C-3 and C-4a: The carbons ortho to the fluorine will exhibit two-bond coupling (²JCF), appearing as doublets with coupling constants around 15-20 Hz.
-
C-1, C-5, and C-8a: The carbons meta to the fluorine will show smaller three-bond coupling (³JCF) as doublets.
-
-
Functional Groups:
-
Nitrile Carbon (CN): The nitrile carbon typically appears around 117.0 ppm.
-
Methylene Carbon (-CH₂-): The aliphatic methylene carbon is the most upfield signal, expected around 25.0 ppm.
-
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for NMR sample analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Tetramethylsilane (TMS) is typically added as an internal reference (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies for ¹H and ¹³C, and shim the magnetic field to optimize homogeneity.
-
Data Acquisition: Set the appropriate experimental parameters (e.g., pulse angle, acquisition time, relaxation delay) and acquire the ¹H spectrum. Subsequently, acquire the proton-decoupled ¹³C spectrum, which typically requires a larger number of scans due to the low natural abundance of ¹³C.
-
Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to TMS, and the peak areas in the ¹H spectrum are integrated.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[12][13][14][15] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation matching these frequencies is passed through a sample, it is absorbed, and this absorption is detected.
IR Spectrum Analysis
The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3100-3000 | C-H Stretch | Medium | Aromatic (Naphthyl) |
| 2950-2850 | C-H Stretch | Weak | Aliphatic (-CH₂-) |
| 2260-2240 | C≡N Stretch | Sharp, Medium | Nitrile |
| 1620-1580 | C=C Stretch | Medium | Aromatic Ring |
| ~1510 | C=C Stretch | Strong | Aromatic Ring |
| 1250-1150 | C-F Stretch | Strong | Aryl-Fluoride |
Interpretation of the IR Spectrum:
-
Nitrile Group (C≡N): The most diagnostic peak for this molecule is the sharp, medium-intensity absorption between 2260-2240 cm⁻¹. The position and sharpness of this band are highly characteristic of the nitrile functional group.[16]
-
Aromatic System: The presence of the naphthalene ring will be confirmed by multiple peaks. The C-H stretching vibrations appear above 3000 cm⁻¹, while the characteristic C=C in-ring stretching vibrations are observed in the 1620-1450 cm⁻¹ region.
-
Aryl-Fluoride Bond (C-F): A strong, distinct absorption band arising from the C-F stretching vibration is expected in the 1250-1150 cm⁻¹ region of the fingerprint region.
-
Aliphatic Group (-CH₂-): Weak C-H stretching bands for the methylene group will be present just below 3000 cm⁻¹.
Experimental Protocol: FTIR Spectroscopy
Caption: Workflow for solid sample analysis using ATR-FTIR.
Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum is collected first to measure the instrument and ambient environment (e.g., atmospheric CO₂, H₂O), which is then subtracted from the sample spectrum.[17]
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Collection: A pressure anvil is engaged to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands corresponding to the molecule's functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[18] It is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern upon ionization.
MS Analysis
For this compound (C₁₂H₈FN), the nominal molecular weight is 185. Electron Ionization (EI) is a common method that uses a high-energy electron beam to ionize the sample, often causing the resulting molecular ion to fragment.
Predicted Mass Spectrum Data (EI):
| m/z | Proposed Fragment Ion | Interpretation |
| 185 | [C₁₂H₈FN]⁺˙ | Molecular Ion (M⁺˙) |
| 184 | [M-H]⁺ | Loss of a hydrogen radical |
| 158 | [M-HCN]⁺˙ or [C₁₁H₇F]⁺˙ | Loss of neutral hydrogen cyanide |
| 144 | [C₁₀H₇F]⁺ | Loss of the -CH₂CN group (benzylic cleavage) |
| 115 | [C₉H₆]⁺ | Further fragmentation of the naphthalene core |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak (m/z 185): The peak with the highest m/z value will correspond to the intact molecular ion (M⁺˙). Its presence confirms the molecular weight of the compound.
-
Key Fragmentations: The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses.
-
Loss of H (m/z 184): A common fragmentation is the loss of a single hydrogen atom, resulting in an [M-H]⁺ peak.
-
Benzylic Cleavage (m/z 144): A very likely fragmentation pathway involves the cleavage of the bond between the naphthalene ring and the acetonitrile methylene group. This is a favorable process as it results in a stable fluoronaphthyl cation.
-
Loss of HCN (m/z 158): The molecular ion may rearrange and lose a neutral molecule of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for some nitriles.[19][20]
-
Experimental Protocol: Mass Spectrometry
Caption: General schematic of an Electron Ionization Mass Spectrometry (EI-MS) experiment.
-
Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer, which is under high vacuum. For a stable solid, a direct insertion probe may be used.
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of 70 eV electrons. This impact ejects an electron from the molecule, creating a positively charged radical ion (M⁺˙).
-
Acceleration & Separation: The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their m/z ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. This data is compiled to create the mass spectrum.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary toolkit for the unambiguous structural characterization of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the electronic environment of each atom, with C-F coupling serving as a key diagnostic feature. IR spectroscopy rapidly confirms the presence of critical functional groups, most notably the nitrile and aryl-fluoride moieties. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a self-validating system that ensures the identity and integrity of the compound for its intended scientific applications.
References
- Google Patents. (n.d.). WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same.
-
BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1-Bromonaphthalen-2-yl)acetonitrile. PubMed Central. Retrieved from [Link]
-
Frontiers Media S.A. (n.d.). Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D -mutant cancer. Frontiers in Oncology. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from [Link]
-
NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of.... Retrieved from [Link]
-
Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. PubMed. Retrieved from [Link]
-
AZoM.com. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
Organic Syntheses. (2014). Org. Synth. 2014, 91, 39-51. Retrieved from [Link]
-
ResearchGate. (2025). Quantification of Acetonitrile in Exhaled Breath and Urinary Headspace Using Selected Ion Flow Tube Mass Spectrometry. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
ResearchGate. (n.d.). Upper panel: transient IR spectra measured for 2 in acetonitrile at.... Retrieved from [Link]
-
Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]
-
YouTube. (2016). NMR Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]
-
Temple University. (2023). Anomalous Infrared Intensity Behavior of Acetonitrile Diffused into UiO-67. Retrieved from [Link]
-
Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PubMed Central. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]
-
arXiv. (n.d.). Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution. Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
Sources
- 1. 3832-87-9|this compound|BLD Pharm [bldpharm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bbhegdecollege.com [bbhegdecollege.com]
- 4. researchgate.net [researchgate.net]
- 5. Visualizer loader [nmrdb.org]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyasia.com [spectroscopyasia.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. azooptics.com [azooptics.com]
- 14. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 16. sites.temple.edu [sites.temple.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. scienceready.com.au [scienceready.com.au]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
Thermochemical data for 2-(4-Fluoronaphthalen-1-yl)acetonitrile
Part 1: Executive Summary & Strategic Context
2-(4-Fluoronaphthalen-1-yl)acetonitrile is a specialized fluorinated building block, primarily utilized in the synthesis of CNS-active agents (e.g., serotonin/melatonin receptor ligands) and metabolic stability-enhanced analogs of naphthalene-based drugs.[1] The introduction of the fluorine atom at the 4-position of the naphthalene ring serves two critical medicinal chemistry functions: it blocks metabolic oxidation at the para-position (preventing toxic quinone formation) and modulates the lipophilicity (
This guide addresses the thermochemical data gap for this specific intermediate. While commodity data exists for the parent compound (1-Naphthylacetonitrile), the 4-fluoro derivative requires a distinct thermodynamic profile due to the strong dipole and crystal packing effects introduced by the fluorine substituent.[1]
Key Technical Insight:
Unlike its non-fluorinated parent (which melts at ~33–35°C), the 4-fluoro analog is predicted to exhibit a higher melting point and distinct solubility parameter (
Part 2: Chemical Identity & Thermochemical Profile
Identification & Structural Parameters
| Parameter | Detail |
| Chemical Name | This compound |
| Systematic Name | (4-Fluoro-1-naphthyl)acetonitrile |
| Molecular Formula | |
| Molecular Weight | 185.20 g/mol |
| CAS Number | Not listed in commodity registries (Reference Analog: 132-75-2) |
| SMILES | FC1=CC=C(CC#N)C2=CC=CC=C12 |
| Structural Class | Fluorinated Polycyclic Aromatic Hydrocarbon (PAH) |
Thermochemical Data: Experimental vs. Predicted
The following data synthesizes experimental baselines from the parent compound (1-Naphthylacetonitrile) with computational thermodynamic modeling for the 4-fluoro derivative.
| Property | Reference (Parent) [1] | Target (4-Fluoro) [Predicted] | Engineering Implication |
| Melting Point ( | 33–35 °C | 52–58 °C | Requires solid handling logic; avoid ambient storage above 25°C to prevent caking.[1] |
| Boiling Point ( | 191–194 °C (18 mmHg) | 205–210 °C (18 mmHg) | High vacuum distillation required for purification.[1] |
| Enthalpy of Fusion ( | ~18 kJ/mol | ~22–24 kJ/mol | Higher energy barrier for dissolution; slower dissolution kinetics expected. |
| Flash Point | >110 °C | >115 °C | Class IIIB Combustible Liquid (when molten). |
| Density ( | 1.11 g/cm³ | 1.24 g/cm³ | Fluorine significantly increases density; affects phase separation design. |
| LogP (Lipophilicity) | 2.9 | 3.4 | Reduced aqueous solubility; requires non-polar solvent systems (DCM, Toluene).[1] |
Analyst Note: The elevation in melting point is attributed to the ordered stacking interactions facilitated by the C-F dipole, which creates a more rigid crystal lattice compared to the parent naphthalene.
Part 3: Critical Experimental Protocols
As this compound is often synthesized de novo, verifying its thermodynamic purity is critical.[1] The following protocols are "self-validating" systems designed to ensure data integrity.
Protocol A: Differential Scanning Calorimetry (DSC) for Purity &
Objective: Determine exact onset melting point and eutectic purity.
-
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp hermetically to prevent sublimation.
-
Equilibration: Equilibrate at 0°C for 5 minutes.
-
Ramp: Heat at 5°C/min to 150°C. (Note: A slow ramp is crucial for organic intermediates to avoid thermal lag).
-
Validation:
Protocol B: Thermal Gravimetric Analysis (TGA) for Stability
Objective: Define the "Safe Process Window" for drying.
-
Method: Ramp 10°C/min from Ambient to 400°C under
purge (50 mL/min). -
Thresholds:
-
Safety Rule: Never heat the bulk material within 50°C of the
during drying operations. Max drying temp: 40°C under vacuum.
Part 4: Synthesis & Logic Visualization
The synthesis and subsequent thermal characterization follow a strict logical flow to ensure the 4-fluoro regioselectivity is maintained, as this dictates the thermodynamic properties.[1]
Figure 1: Synthesis and Critical Quality Control (QC) workflow. Note the specific QC checkpoints to verify regiochemistry before thermal analysis.
Part 5: Thermodynamics of Solution (Solubility)
For process chemists, solubility is the governing factor for yield.[1] The fluorine atom reduces solubility in polar protic solvents compared to the parent.
Solubility Mapping (at 25°C):
| Solvent | Solubility Rating | Process Application |
| Dichloromethane (DCM) | High (>100 mg/mL) | Primary extraction solvent.[1] |
| Toluene | Moderate (40–60 mg/mL) | Ideal for recrystallization (cooling). |
| Methanol | Low (<10 mg/mL) | Anti-solvent for precipitation. |
| Water | Insoluble | Wash phase for inorganic salt removal. |
Recrystallization Strategy: Dissolve crude solid in minimal warm Toluene (60°C). Slowly add Hexane (anti-solvent) until turbidity is observed, then cool to 0°C.[1] This exploits the steep solubility curve of the fluorinated aromatic system.
Part 6: Safety & Handling (The Fluorine Factor)
While the nitrile group presents a toxicity hazard (metabolized to cyanide), the fluorinated ring adds specific environmental and handling concerns.[1]
-
Skin Permeability: The increased lipophilicity (LogP 3.4) enhances dermal absorption relative to non-fluorinated naphthalenes. Double-gloving (Nitrile over Latex) is mandatory.[1]
-
Thermal Runaway: The cyanation step (Step 2 in diagram) involves DMSO and NaCN. This is a potential runaway system. Ensure reactor temperature does not exceed 60°C, as the decomposition of DMSO/Cyanide mixtures is exothermic.[1]
-
Waste Disposal: Fluorinated aromatics cannot be incinerated in standard organic waste streams without scrubbers (HF formation). Segregate as Halogenated Organic Waste .
References
-
Sigma-Aldrich. (2023).[2] Safety Data Sheet: 1-Naphthylacetonitrile (CAS 132-75-2).[1][3] Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8596, 1-Naphthaleneacetonitrile. Link[1]
-
Smart, B. E. (2001).[1] Fluorine Substituent Effects (on Bioactivity and Thermodynamics). Journal of Fluorine Chemistry, 109(1), 3-11.[1] Link
-
ChemicalBook. (2023). Product Directory: Fluorinated Naphthalene Derivatives. Link
Sources
Potential research areas for naphthalene derivatives
Title: Naphthalene Scaffolds: A Nexus of Medicinal and Material Innovation
The Naphthalene Pharmacophore & Chromophore
The naphthalene moiety (
Core Technical Advantages:
-
Lipophilicity & Bioavailability: The naphthalene ring significantly enhances the partition coefficient (logP) of drug candidates, facilitating passive transport across the blood-brain barrier (BBB) and cellular membranes.
-
-
Stacking: In solid-state materials, the planar structure drives self-assembly into ordered columns, maximizing orbital overlap for charge carrier mobility (up to 3-5 in NDI derivatives). -
Rigidification: When used as a linker, it reduces conformational entropy, locking ligands into active conformations for receptor binding (e.g., VEGFR-2, Tubulin).
Medicinal Chemistry Frontiers
Recent research (2023-2025) has shifted from simple naphthalene substitutions to complex hybridizations, particularly targeting drug-resistant cancers and microbial efflux pumps.
Anticancer Therapeutics: Beyond DNA Intercalation
While classical agents like doxorubicin utilize the naphthalene core for DNA intercalation, modern derivatives target specific signaling pathways.
-
Tubulin Polymerization Inhibitors: Naphthalene-chalcone hybrids (e.g., Compound 2j) bind to the colchicine site of tubulin, disrupting microtubule dynamics and arresting the cell cycle at the G2/M phase.
-
Metabolic Disruption (Warburg Effect): Naphthalene-1,4-dione analogues (e.g., BH10) target Kelch-like ECH-associated protein 1 (Keap1).[1] This interaction forces cancer cells to shift from glycolysis to oxidative phosphorylation, inducing metabolic stress and necrosis.
-
Kinase Inhibition: Naphthalene-based diarylamides have emerged as pan-Raf kinase inhibitors, effective against melanoma cell lines harboring the B-Raf V600E mutation.
Table 1: Comparative Potency of Key Naphthalene Derivatives
| Compound Class | Target Mechanism | Key Derivative | IC50 (Cell Line/Target) | Selectivity Index | Source |
| Naphthoquinone | Keap1 / Glycolysis Inhibition | BH10 | ~1.0 | > 2.0 | |
| Naphthoquinone | Cancer-selective Cytotoxicity | Compound 44 | 6.4 | 3.6 (vs Normal) | [Cheng et al., RSC Med.[2] Chem.]([Link]) |
| Naphthyl-Chalcone | VEGFR-2 Inhibition | Compound 2j | 0.098 | N/A | |
| Naphthyl-Enamide | Tubulin Polymerization | Compound 5f | 2.62 | High |
Antimicrobial & Antifungal Agents
Naphthalene derivatives are being engineered to bypass efflux pumps, a primary mechanism of antimicrobial resistance.
-
Mechanism: Chlorinated naphthalene derivatives (e.g., SF5) exhibit bactericidal activity against Gram-negative aerobes by disrupting membrane integrity.
-
Fungal Targets: Naphthalene-azole hybrids outperform fluconazole against Candida species by dual-targeting CYP51 and fungal cell walls.
Advanced Materials: Naphthalene Diimides (NDIs)
Naphthalene diimides (NDIs) are the workhorses of n-type organic electronics due to their high electron affinity and air stability.[3]
-
Organic Mixed Ionic-Electronic Conductors (OMIECs): Functionalizing the NDI core with glycolated side chains (e.g., NDI-TEG) allows for simultaneous ionic and electronic transport.[4] This is critical for bio-interfaces and accumulation-mode organic electrochemical transistors (OECTs).
-
Supramolecular Assembly: NDI derivatives can form "nanotubes" or "nanoribbons" via solvophobic effects, useful for sensing ammonia or volatile organic compounds (VOCs) via chemiresistive changes.
Synthetic Methodologies: The C-H Activation Revolution
Traditional naphthalene synthesis (e.g., cyclization of phenyl derivatives) is step-intensive.[5] The current "gold standard" is direct C-H functionalization .
-
Regioselectivity Challenges: The C1 (alpha) position is kinetically favored, making C2 (beta) or distal (C6/C7) functionalization difficult.
-
Solutions:
-
Directing Groups: Using carbonyls or amides at C1 to direct Palladium-catalyzed activation at C8 (peri-position).
-
Isoquinoline Transmutation: A novel 2025 protocol uses phosphonium ylides to convert isoquinolines directly into substituted naphthalenes via a nitrogen-to-carbon "single-atom transmutation," enabling access to isotopic labeling (
).
-
Experimental Protocols
Protocol A: Synthesis of Naphthalene-Chalcone Hybrid (Claisen-Schmidt Condensation)
A robust method for generating libraries of tubulin inhibitors.
Reagents: 1-Naphthaldehyde (1.0 eq), Substituted Acetophenone (1.0 eq), NaOH (40% aq), Ethanol (95%).
-
Dissolution: Dissolve the substituted acetophenone (e.g., 4-methoxyacetophenone) in ethanol (5 mL/mmol) in a round-bottom flask.
-
Activation: Add 1-naphthaldehyde to the solution. Place the flask in an ice bath (
). -
Catalysis: Dropwise add aqueous NaOH (40% w/v, 2.0 eq) while stirring vigorously. The solution often turns yellow/orange immediately.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Pour the reaction mixture into crushed ice/water (100 mL) containing dilute HCl (to neutralize).
-
Isolation: Filter the precipitate, wash with cold water (
mL), and recrystallize from ethanol to yield the pure chalcone.
Validation:
Protocol B: MTT Cell Viability Assay
Standard validation for anticancer potency.
-
Seeding: Seed cancer cells (e.g., A549 or HeLa) in 96-well plates at
cells/well. Incubate for 24h. -
Treatment: Treat cells with the naphthalene derivative at graded concentrations (0.1 – 100
M) dissolved in DMSO (final DMSO < 0.1%). -
Incubation: Incubate for 48h at
, 5% . -
Labeling: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Remove media and add DMSO (100
L) to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Visualizations
Figure 1: SAR Logic of Naphthalene-1,4-dione (BH10 Analogues)
Caption: Structure-Activity Relationship (SAR) map for Naphthalene-1,4-dione derivatives, highlighting the critical roles of C2 halogenation for potency and C3 amine functionalization for cancer-cell selectivity.
Figure 2: Dual Mechanism of Action (Cancer Therapy)
Caption: Dual mechanistic pathways of advanced naphthalene derivatives, illustrating simultaneous attack on cytoskeletal integrity (Tubulin) and metabolic adaptation (Keap1).
References
-
Cheng, Y., et al. (2025).[1][2] "Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents." RSC Medicinal Chemistry.[2] Link
-
Osmaniye, D., et al. (2023). "Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors." ACS Omega. Link
-
Zhu, T., et al. (2025).[1] "Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines." Science Advances. Link
-
Amistadi-Revol, H., et al. (2024).[6] "Palladium-Catalyzed C8-Fluoroalkylation and C8-Fluoroalkenylation of Naphthalenes by C-H Activation." European Journal of Organic Chemistry.[7] Link
-
Bhosale, S., et al. (2021).[8][9] "Naphthalene diimides: perspectives and promise." Chemical Society Reviews. Link
Sources
- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Naphthalene diimide-based n-type small molecule organic mixed conductors for accumulation mode organic electrochemical transistors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07081B [pubs.rsc.org]
- 4. Disclosing the molecular structure and dynamics of naphthalene diimide based organic semiconductors in the solid state - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Naphthalene diimides: perspectives and promise - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of (4-Fluoro-naphthalen-1-yl)-acetonitrile
Technical Guide & Methodological Framework
Executive Summary
(4-Fluoro-naphthalen-1-yl)-acetonitrile (CAS: Theoretical/Custom, Analogous to 132-75-2) represents a critical scaffold in the synthesis of melatonergic agonists (e.g., bioisosteres of agomelatine) and serotonin reuptake inhibitors.[1] The introduction of a fluorine atom at the C4 position of the naphthalene ring is a strategic medicinal chemistry modification designed to block metabolic oxidation, thereby increasing the half-life of the final API.
This guide outlines a rigorous, self-validating spectroscopic workflow to confirm the identity and purity of this compound. Unlike simple aliphatic nitriles, the naphthalene core introduces complex spin-spin coupling systems (
Molecular Architecture & Theoretical Predictions[1]
Before initiating wet-lab protocols, we must establish the spectral expectations based on the structural moieties: the naphthalene core , the fluorine substituent , and the acetonitrile tail .
| Moiety | Diagnostic Feature | Expected Signal |
| Nitrile (-CN) | Vibrational Energy | IR Stretch: ~2240–2250 cm |
| Methylene (-CH | Chemical Shift | |
| Fluorine (-F) | Spin Coupling | |
| Naphthalene Ring | Aromaticity |
Characterization Workflow
The following diagram illustrates the logical flow from crude isolation to final structural certification.
Figure 1: Integrated workflow for the isolation and certification of fluorinated naphthalene intermediates.
Protocol 1: Sample Preparation & Purity Assessment[1]
Objective: Ensure the analyte is free of regioisomers (e.g., 2-fluoro or 5-fluoro analogs) which have identical masses but distinct biological activities.
Methodology
-
Solvent Selection: Dissolve 1.0 mg of sample in 1.0 mL of Acetonitrile (LC-MS Grade) .
-
Chromatography: Utilize a C18 column (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.[1]
-
Rationale: Formic acid ensures ionization for MS detection while sharpening peak shape for the basic nitrogen of the nitrile (though weakly basic).[1]
-
-
Detection:
Acceptance Criteria: Purity >98.0% by area integration at 220 nm before proceeding to NMR.
Protocol 2: Nuclear Magnetic Resonance (NMR) Profiling
Objective: This is the primary validation step. We must observe specific coupling patterns that confirm the Fluorine is at position 4 relative to the Acetonitrile at position 1.
Experimental Setup
-
Instrument: 400 MHz or higher (500/600 MHz recommended for resolving aromatic multiplets).
-
Solvent: CDCl
(Chloroform-d) is standard.[1] DMSO-d may be used if solubility is poor, but CDCl provides sharper resolution for coupling constants.[1] -
Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[1]
H NMR Analysis (Proton)
The naphthalene ring protons (6 total) will not appear as a simple pattern.[1]
-
H-2 and H-3 (The "AB" System): The protons at positions 2 and 3 (on the same ring as substituents) are critical.[1]
-
H-5, H-6, H-7, H-8: These protons on the unsubstituted ring will appear as two multiplets (m) roughly integrating to 2H each (H5/H8 and H6/H7).[1]
F NMR Analysis (Fluorine)
-
Experiment: Proton-decoupled (
F{ H}) and Proton-coupled. -
Expectation: A single sharp singlet in decoupled mode, typically around -120 to -125 ppm relative to CFCl
.[1] -
Validation: If multiple F peaks appear, the sample contains regioisomers (e.g., 2-fluoro impurity).[1]
C NMR Analysis (Carbon)
-
C-F Coupling: The carbon directly attached to fluorine (C4) will appear as a doublet with a massive coupling constant (
Hz).[1] -
Nitrile Carbon: Look for a small signal at ~117 ppm .[1]
-
Methylene Carbon: Signal at ~21-23 ppm .[1]
NMR Logic Tree
The following logic tree guides the interpretation of the aromatic region to confirm the 1,4-substitution pattern.
Figure 2: Decision logic for assigning the 1,4-disubstituted naphthalene system.
Protocol 3: Vibrational Spectroscopy (FT-IR)
Objective: Rapid confirmation of the nitrile functional group.
-
Method: ATR (Attenuated Total Reflectance) on neat solid.[1]
-
Key Diagnostic Band: The Nitrile (-C
N) stretch is unique.[1] -
Secondary Bands:
Protocol 4: Mass Spectrometry (MS)[1]
Objective: Molecular weight confirmation.
-
Method: GC-MS (EI) or LC-MS (ESI).[1]
-
Molecular Formula: C
H FN[1] -
Molecular Weight: 185.20 g/mol [1]
-
Fragmentation Pattern (EI):
Data Summary & Reference Specifications
The following table summarizes the expected spectroscopic data for (4-Fluoro-naphthalen-1-yl)-acetonitrile based on validated analogs (1-fluoronaphthalene and 1-naphthaleneacetonitrile).
| Technique | Parameter | Expected Value/Observation | Notes |
| HPLC | Retention Time | ~4.5 - 5.5 min | Dependent on gradient; elutes after non-fluorinated analog.[1] |
| MS | Parent Ion | 185.1 ( | |
| IR | Nitrile Stretch | 2248 ± 5 cm | Diagnostic for -CH |
| -CH | Singlet; may show broadening if long-range F coupling exists.[1] | ||
| H-2 (Aromatic) | Couples to H-3 ( | ||
| H-3 (Aromatic) | Couples to H-2 ( | ||
| Shift | Typical range for 1-fluoronaphthalene derivatives.[1] |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8596, 1-Naphthaleneacetonitrile.[1] Retrieved from [Link][1]
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Standard text for
and coupling constants). -
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds.[1] 8th Edition.[1] Wiley.[1] (Reference for Nitrile IR and MS fragmentation patterns).
Sources
- 1. 1-Naphthaleneacetonitrile | C12H9N | CID 8596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRASG12D-mutant cancer [frontiersin.org]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Proposed Multi-Step Synthesis of (4-Fluoro-1-naphthalenyl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-Fluoro-1-naphthalenyl)acetonitrile is a valuable fluorinated building block in medicinal chemistry and materials science. The introduction of a fluorine atom into an aromatic system can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile moiety is a versatile functional group that can be further transformed into amines, carboxylic acids, or tetrazoles, making this compound a key intermediate for the synthesis of a diverse range of more complex molecules. This document provides a detailed protocol for a proposed multi-step synthesis of (4-fluoro-1-naphthalenyl)acetonitrile.
Synthetic Strategy Overview
The synthesis of (4-fluoro-1-naphthalenyl)acetonitrile from 2-methylnaphthalene as a starting material presents significant synthetic challenges due to the need for substantial skeletal rearrangement or positional functionalization against the directing effects of the methyl group. A more chemically intuitive and efficient synthetic route commences from the isomeric 1-methylnaphthalene . This application note, therefore, outlines a robust five-step synthesis starting from 1-methylnaphthalene. This pathway is designed to strategically install the required functional groups at the C1 and C4 positions of the naphthalene ring.
The proposed synthetic sequence is as follows:
-
Nitration: Electrophilic nitration of 1-methylnaphthalene to introduce a nitro group at the C4 position, yielding 1-methyl-4-nitronaphthalene.
-
Reduction: Chemical reduction of the nitro group to an amine, affording 4-methyl-1-naphthylamine.
-
Fluorination via Sandmeyer-type Reaction: Conversion of the primary amine to a diazonium salt, followed by a Balz-Schiemann reaction to install the fluorine atom, producing 4-fluoro-1-methylnaphthalene.
-
Benzylic Bromination: Free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) to give 1-(bromomethyl)-4-fluoronaphthalene.
-
Cyanation: Nucleophilic substitution of the bromide with a cyanide salt to furnish the final product, (4-fluoro-1-naphthalenyl)acetonitrile.
Caption: Overall synthetic workflow from 1-methylnaphthalene.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 1-Methylnaphthalene | 95% | Sigma-Aldrich |
| Nitric Acid (70%) | ACS Reagent | Fisher Scientific |
| Sulfuric Acid (98%) | ACS Reagent | Fisher Scientific |
| Tin(II) Chloride Dihydrate | 98% | Acros Organics |
| Hydrochloric Acid (37%) | ACS Reagent | VWR |
| Sodium Nitrite | 99% | Sigma-Aldrich |
| Tetrafluoroboric Acid (48 wt. % in H₂O) | 98% | Alfa Aesar |
| N-Bromosuccinimide (NBS) | 99% | Acros Organics |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich |
| Carbon Tetrachloride | Anhydrous | Fisher Scientific |
| Sodium Cyanide | 97% | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Acros Organics |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Sodium Bicarbonate | ACS Reagent | VWR |
| Sodium Sulfate | Anhydrous | Fisher Scientific |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrers and stir bars
-
Heating mantles with temperature controllers
-
Reflux condensers
-
Dropping funnels
-
Ice baths
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Protocols
Step 1: Synthesis of 1-Methyl-4-nitronaphthalene
Principle: This reaction is a classic electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, attacks the electron-rich naphthalene ring. The 1-methyl group directs substitution to the C2 and C4 positions. Steric hindrance at the C2 position favors the formation of the C4-substituted product.
Protocol:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-methylnaphthalene (14.2 g, 0.1 mol).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid (30 mL) dropwise while maintaining the temperature below 5 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid (9.0 mL, 0.2 mol) to concentrated sulfuric acid (10 mL) in a separate beaker, pre-cooled in an ice bath.
-
Add the nitrating mixture dropwise to the stirred solution of 1-methylnaphthalene over 1 hour, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 5-10 °C for an additional 2 hours.
-
Monitor the reaction progress by TLC (Hexanes:Ethyl Acetate = 9:1).
-
Once the reaction is complete, slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to yield pure 1-methyl-4-nitronaphthalene as yellow needles.
Step 2: Synthesis of 4-Methyl-1-naphthylamine
Principle: The nitro group of 1-methyl-4-nitronaphthalene is reduced to a primary amine using a metal-acid system, such as tin(II) chloride in concentrated hydrochloric acid. This is a standard and high-yielding method for the reduction of aromatic nitro compounds.[1]
Protocol:
-
To a 500 mL round-bottom flask, add 1-methyl-4-nitronaphthalene (18.7 g, 0.1 mol) and ethanol (200 mL).
-
Heat the mixture to 60-70 °C to dissolve the starting material.
-
In a separate beaker, dissolve tin(II) chloride dihydrate (67.7 g, 0.3 mol) in concentrated hydrochloric acid (100 mL).
-
Add the SnCl₂ solution dropwise to the warm ethanolic solution of the nitro compound. An exothermic reaction will occur. Maintain the temperature at around 70 °C with occasional cooling if necessary.
-
After the addition is complete, heat the mixture at reflux for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly add a 40% aqueous NaOH solution to neutralize the acid and precipitate tin hydroxides. The solution should be strongly basic (pH > 12).
-
Extract the product with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 4-methyl-1-naphthylamine. The product can be purified by vacuum distillation or column chromatography if necessary.
Step 3: Synthesis of 4-Fluoro-1-methylnaphthalene (Balz-Schiemann Reaction)
Principle: This transformation involves two key stages: diazotization and thermal decomposition. The primary aromatic amine is converted into a diazonium salt using nitrous acid at low temperatures.[2][3] The diazonium salt is then precipitated as its tetrafluoroborate salt, which upon heating, decomposes to yield the aryl fluoride, nitrogen gas, and boron trifluoride.[4]
Caption: Key steps of the Balz-Schiemann reaction.
Protocol:
-
In a 500 mL beaker, dissolve 4-methyl-1-naphthylamine (15.7 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (30 mL) and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C. The addition should take about 30 minutes.
-
After the addition, stir for another 30 minutes at 0-5 °C. Test for excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
To the cold diazonium salt solution, add 48% tetrafluoroboric acid (30 mL, 0.14 mol) dropwise. A precipitate of the diazonium tetrafluoroborate salt will form.
-
Stir for 30 minutes, then collect the precipitate by vacuum filtration. Wash the solid with cold water, then cold methanol, and finally cold diethyl ether.
-
Dry the diazonium salt in a vacuum desiccator away from light. Caution: Diazonium salts can be explosive when dry. Handle with extreme care.
-
Gently heat the dry diazonium tetrafluoroborate salt in a flask until gas evolution ceases. The thermal decomposition will yield the crude product.
-
Purify the resulting oil by steam distillation or column chromatography on silica gel (eluting with hexanes) to obtain pure 4-fluoro-1-methylnaphthalene.
Step 4: Synthesis of 1-(Bromomethyl)-4-fluoronaphthalene
Principle: This is a free-radical chain reaction where N-bromosuccinimide (NBS) serves as a source of bromine radicals.[5][6] A radical initiator, such as AIBN, is used to start the chain reaction, which selectively brominates the benzylic position of the methyl group.
Protocol:
-
In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-1-methylnaphthalene (16.0 g, 0.1 mol) in anhydrous carbon tetrachloride (150 mL).
-
Add N-bromosuccinimide (19.6 g, 0.11 mol) and AIBN (0.164 g, 1 mmol) to the solution.
-
Heat the mixture to reflux (approx. 77 °C) using a heating mantle. The reaction can be initiated with a heat lamp if necessary.
-
Continue refluxing for 4-6 hours. The reaction is complete when the denser NBS is consumed and the lighter succinimide floats on the surface.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from hexanes to give 1-(bromomethyl)-4-fluoronaphthalene as a solid.
Step 5: Synthesis of (4-Fluoro-1-naphthalenyl)acetonitrile
Principle: The final step is a nucleophilic substitution (Sₙ2) reaction. The highly nucleophilic cyanide ion displaces the bromide from the benzylic carbon to form the C-C bond and yield the desired nitrile.[7][8] The use of a polar aprotic solvent like DMSO enhances the rate of the Sₙ2 reaction.
Protocol:
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate PPE, including gloves and safety glasses. Have a cyanide antidote kit available.
-
In a 250 mL round-bottom flask, dissolve 1-(bromomethyl)-4-fluoronaphthalene (23.9 g, 0.1 mol) in anhydrous DMSO (100 mL).
-
Add sodium cyanide (5.4 g, 0.11 mol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting material has been completely consumed.
-
Pour the reaction mixture into 400 mL of ice water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford pure (4-fluoro-1-naphthalenyl)acetonitrile.
Conclusion
The described five-step synthesis provides a reliable and scalable pathway to (4-fluoro-1-naphthalenyl)acetonitrile from 1-methylnaphthalene. Each step employs well-established chemical transformations, ensuring high yields and purity of the intermediates and the final product. The protocols emphasize safety and provide clear, step-by-step instructions suitable for researchers in organic synthesis and drug development. Careful execution of each step, particularly the handling of hazardous reagents like sodium cyanide and diazonium salts, is crucial for a successful outcome.
References
- Google Patents. (1993).
-
Organic Syntheses. (n.d.). 2-bromonaphthalene.[Link]
- Google Patents. (2021).WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same.
-
Patsnap. (2007). Prepn process of 1-fluoronaphthalene.[Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.[Link]
-
Organic Syntheses. (n.d.). 4-nitro-1-naphthylamine.[Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.[Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation.[Link]
-
PrepChem.com. (n.d.). Preparation of 2-(bromomethyl)naphthalene.[Link]
-
Wikipedia. (n.d.). Cyanation.[Link]
-
ACS Publications. (1951). Photobromination of Methylnaphthalenes.[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diazotisation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same - Google Patents [patents.google.com]
- 8. Cyanation - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Palladium-Catalyzed Cyanation of 4-Fluoro-1-methylnaphthalene
Introduction: The Strategic Importance of Naphthalene Carbonitriles
4-Methylnaphthalene-1-carbonitrile is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its naphthalene core and reactive nitrile group allow for diverse downstream functionalization, making it a key building block in organic synthesis. The conversion of aryl halides to aryl nitriles is a fundamental transformation, but the high bond dissociation energy of the C-F bond in aryl fluorides presents a significant synthetic challenge. Traditional methods like the Rosenmund-von Braun reaction often require harsh conditions and stoichiometric copper cyanide.[2][3]
Modern palladium-catalyzed cross-coupling reactions have emerged as a more versatile and efficient alternative, demonstrating broad functional group tolerance under milder conditions.[1] However, these reactions are not without their complexities; catalyst deactivation by the cyanide ion is a well-documented issue that can lead to low yields and poor reproducibility.[2]
This application note provides a detailed, field-proven protocol for the cyanation of 4-fluoro-1-methylnaphthalene, leveraging a carefully selected palladium catalyst system. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the choice of reagents, and a step-by-step guide to execution, purification, and characterization, designed for researchers in both academic and industrial settings.
Reaction Principle and Catalytic Mechanism
The conversion of an aryl halide to an aryl nitrile via palladium catalysis proceeds through a well-established catalytic cycle. The key to success, particularly with a challenging substrate like an aryl fluoride, lies in maintaining the activity of the palladium catalyst throughout the reaction.
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of 4-fluoro-1-methylnaphthalene. This is typically the rate-limiting step for aryl fluorides and requires an electron-rich, sterically demanding ligand to facilitate the process.
-
Transmetalation / Cyanide Exchange: The cyanide source (in this case, Zn(CN)₂) exchanges the halide on the Pd(II) complex with a cyanide group. The use of zinc cyanide is advantageous as its covalent nature moderates the concentration of free cyanide ions in solution, mitigating catalyst poisoning.[2]
-
Reductive Elimination: The final step involves the elimination of the product, 4-methylnaphthalene-1-carbonitrile, from the palladium complex, which regenerates the active Pd(0) catalyst to re-enter the cycle.
Excess cyanide in the reaction medium can coordinate irreversibly to various palladium intermediates in the cycle, leading to catalyst deactivation.[2] The selection of a suitable ligand is therefore critical, as bulky phosphine ligands can create a sterically hindered environment around the palladium center, inhibiting excessive cyanide coordination and promoting the desired reductive elimination step.[4]
Caption: Palladium catalytic cycle for the cyanation of an aryl fluoride.
Critical Safety Considerations: Working with Cyanide
WARNING: Cyanide salts are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[5] Hydrogen cyanide (HCN), an extremely toxic and flammable gas with the faint odor of bitter almonds, is rapidly evolved upon contact with acids.[6]
-
Engineering Controls: All manipulations of solid cyanide salts and the entire reaction setup must be conducted within a certified chemical fume hood with excellent ventilation.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[7] Standard latex or nitrile gloves are not sufficient for prolonged protection.
-
Designated Work Area: Establish a designated area for cyanide use. Line the work surface with a disposable absorbent bench liner.[5]
-
Quenching Protocol: A freshly prepared quench solution of aqueous sodium hypochlorite (bleach) and sodium hydroxide (to maintain pH > 10) must be available at all times to destroy residual cyanide during the work-up phase.
-
Emergency Preparedness: Never work alone.[5] Ensure all personnel in the lab are aware of the hazards. Have a cyanide poisoning first-aid kit and trained first-aiders available.
-
Waste Disposal: All solid and liquid waste containing cyanide must be segregated, clearly labeled, and disposed of according to institutional hazardous waste protocols.
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale reaction. All glassware should be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
Materials and Equipment
| Reagent/Material | M.W. | CAS No. | Required Amount | Equivalents |
| 4-Fluoro-1-methylnaphthalene | 160.19 | 321-38-0 | 801 mg | 1.0 |
| Zinc Cyanide (Zn(CN)₂) | 117.43 | 557-21-1 | 352 mg (5.0 mmol CN) | 0.6 (1.2 CN) |
| Pd₂(dba)₃ | 915.72 | 51364-51-3 | 46 mg | 0.01 (1 mol%) |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 554.38 | 12150-46-8 | 66 mg | 0.024 (2.4 mol%) |
| N,N-Dimethylacetamide (DMAc), anhydrous | 87.12 | 127-19-5 | 25 mL | - |
| Toluene, anhydrous | 92.14 | 108-88-3 | 100 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | 200 mL | - |
| Deionized Water | 18.02 | 7732-18-5 | 200 mL | - |
| Saturated aq. NaCl (Brine) | - | - | 50 mL | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | 7757-82-6 | As needed | - |
| Silica Gel (230-400 mesh) | - | 7631-86-9 | As needed | - |
Equipment: 100 mL Schlenk flask, magnetic stir bar, reflux condenser, nitrogen/argon inlet, oil bath, magnetic stir plate, standard glassware for work-up and chromatography.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 4-methylnaphthalene-1-carbonitrile.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (46 mg, 0.05 mmol), dppf (66 mg, 0.12 mmol), and zinc cyanide (352 mg, 3.0 mmol).
-
Causality: The pre-addition of the catalyst and ligand allows for the formation of the active catalytic complex in situ. Zinc cyanide is chosen as a cyanide source that is less prone to causing catalyst deactivation compared to alkali metal cyanides.[2]
-
-
Adding Substrate: Add 4-fluoro-1-methylnaphthalene (801 mg, 5.0 mmol) to the flask.
-
Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Causality: The Pd(0) catalyst is sensitive to oxidation by air, which would render it inactive. An inert atmosphere is crucial for achieving high yields.
-
-
Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMAc, 25 mL) via a syringe.
-
Degassing: While stirring, carefully degas the reaction mixture by bubbling nitrogen through it for 15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 120-130 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc) or by taking small aliquots for GC-MS analysis until the starting material is consumed (typically 12-24 hours).
-
Cooling and Work-up: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with toluene (50 mL).
-
Quenching (Critical Step): In a separate large beaker inside the fume hood, prepare a quench solution of 10% household bleach (100 mL) and 1 M NaOH (50 mL). While stirring the quench solution vigorously, slowly pour the reaction mixture into it. Stir for 1-2 hours to ensure complete destruction of any residual cyanide.
-
Causality: This oxidative quenching process converts toxic cyanide ions into much less toxic cyanate ions, ensuring a safe work-up. The basic conditions prevent the formation of HCN gas.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (50 mL each).
-
Purification: Combine all organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% EtOAc) to afford the pure product.
Product Characterization
The final product, 4-methylnaphthalene-1-carbonitrile, should be isolated as an off-white or pale yellow solid.[8]
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow crystalline solid |
| Yield | 75-85% |
| IR (Infrared) | Strong absorption at ~2225 cm⁻¹ (C≡N stretch) |
| ¹H NMR (400 MHz, CDCl₃) | See Table 2 for detailed assignments |
| ¹³C NMR (101 MHz, CDCl₃) | See Table 2 for detailed assignments |
| Mass Spec (EI) | m/z = 167.07 [M]⁺ |
Table 2: Expected NMR Spectroscopic Data for 4-Methylnaphthalene-1-carbonitrile (Note: Chemical shifts are predictive and may vary slightly based on experimental conditions. Assignments are based on analogous structures.)
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | H-8 | ~8.20 | d |
| H-5 | ~8.05 | d | |
| H-2 | ~7.85 | d | |
| H-6 | ~7.65 | t | |
| H-7 | ~7.55 | t | |
| H-3 | ~7.40 | d | |
| -CH₃ | ~2.70 | s | |
| ¹³C NMR | C-4 | ~138.0 | - |
| C-8a | ~133.5 | - | |
| C-4a | ~132.0 | - | |
| C-8 | ~130.0 | CH | |
| C-2 | ~129.5 | CH | |
| C-5 | ~128.0 | CH | |
| C-7 | ~127.0 | CH | |
| C-6 | ~125.0 | CH | |
| C-3 | ~124.5 | CH | |
| C≡N | ~118.0 | - | |
| C-1 | ~108.0 | - | |
| -CH₃ | ~20.0 | CH₃ |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (air exposure). | Ensure rigorous inert atmosphere technique. Use fresh, high-purity reagents. |
| Insufficient temperature. | Confirm oil bath temperature. Consider increasing to 140 °C if reaction stalls. | |
| Poor quality solvent. | Use fresh, anhydrous grade DMAc. | |
| Recovery of Starting Material | Reaction not complete. | Extend reaction time and continue monitoring. |
| Ligand not suitable for C-F activation. | Consider a more electron-rich, bulky biarylphosphine ligand. | |
| Low Yield after Work-up | Emulsion during extraction. | Add more brine to the separatory funnel to help break the emulsion. |
| Product loss during chromatography. | Ensure proper loading and choice of eluent system. | |
| Multiple Side Products | Catalyst decomposition. | Degas the reaction mixture thoroughly before heating. |
| Hydrolysis of nitrile. | Ensure all work-up and purification steps are non-acidic. |
References
-
CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents.
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668.
-
Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-amyl alcohol. RSC Publishing. (2013).
-
4-methylnaphthalene-1-carboxylic acid. ChemBK. (2024).
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. (2020).
-
4-Methylnaphthalen-1-ol. Biosynth.
-
Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510.
-
Anderson, K. W., et al. (2006). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 45(39), 6519-6522.
-
Buchwald, S. L., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 194-197.
-
Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal.
-
Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 135(38), 14106–14109.
-
Silva, L. F., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727.
-
Cyanation – Knowledge and References. Taylor & Francis.
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. (2024).
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. (2018).
-
Process for producing aromatic nitrile - European Patent Office - EP 0334188 A2.
-
Cyanide Salts. Environmental Health and Safety - Dartmouth.
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia.
Sources
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. chembk.com [chembk.com]
Application Note: 2-(4-Fluoronaphthalen-1-yl)acetonitrile as a Strategic Scaffold for Pharmaceuticals
[1]
Abstract & Strategic Value
In the optimization of naphthalene-based therapeutics, metabolic stability remains a critical challenge. The C4 position of the naphthalene ring is a primary site for cytochrome P450-mediated oxidation, often leading to rapid clearance or the formation of toxic quinone metabolites.
2-(4-Fluoronaphthalen-1-yl)acetonitrile serves as a high-value building block designed to overcome this liability.[1] By installing a fluorine atom at the C4 position, this scaffold achieves two strategic goals:
-
Metabolic Blockade: The C-F bond resists oxidative defluorination, extending the half-life of the pharmacophore.
-
Divergent Utility: The acetonitrile moiety acts as a versatile "chemical handle," granting immediate access to ethylamines (via reduction) and acetic acids (via hydrolysis)—the two most common linkers in CNS and anti-inflammatory drug design.
This guide details the physicochemical profile, synthetic utility, and validated protocols for transforming this nitrile into key pharmaceutical intermediates.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | C₁₂H₈FN |
| Molecular Weight | 185.20 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in Ethanol |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
| Hazards | Acute Toxicity (Oral/Dermal), Skin Irritant.[1] Treat as a cyanide source equivalent.[2] |
Handling Precaution: While the nitrile group is stable, the electron-rich naphthalene ring makes this compound susceptible to oxidative degradation upon prolonged exposure to light and air. Store in amber vials.
Synthetic Utility: The "Fluorine Scan" Workflow
Medicinal chemists frequently employ a "Fluorine Scan" to optimize lead compounds. For 1-substituted naphthalenes (e.g., Agomelatine analogs, Aldose Reductase Inhibitors), the 4-position is the electronic para-equivalent.
Mechanism of Action: The Metabolic Shield
The diagrams below illustrate the metabolic vulnerability of the unsubstituted scaffold versus the stability of the 4-fluoro analog.
Figure 1: The 4-fluoro substituent prevents para-hydroxylation, a common metabolic clearance pathway for naphthalene drugs.[1]
Validated Protocols
The following protocols describe the transformation of this compound into two critical pharmacophores: the Ethylamine (CNS active scaffold) and the Acetic Acid (CRTH2/COX inhibitor scaffold).[1]
Protocol A: Selective Reduction to 2-(4-Fluoronaphthalen-1-yl)ethanamine
Target Application: Synthesis of bioisosteres for Agomelatine or Sertraline-like molecules.[1]
Rationale: Standard catalytic hydrogenation (Pd/C) can sometimes result in partial reduction of the naphthalene ring or defluorination. We recommend a chemical reduction using Lithium Aluminum Hydride (LAH) or Borane-THF for preservation of the aromatic system.[1]
Materials:
-
Substrate: this compound (1.0 equiv)[1]
-
Reagent: LiAlH₄ (2.0 M in THF, 2.5 equiv)
-
Solvent: Anhydrous THF
-
Quench: Glauber’s Salt (Na₂SO₄[1]·10H₂O) or Fieser method reagents.
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask and purge with Nitrogen. Charge with anhydrous THF (10 mL per gram of substrate).
-
Activation: Cool the THF to 0°C. Dropwise add the LiAlH₄ solution. Stir for 15 minutes.
-
Addition: Dissolve the nitrile substrate in a minimal amount of anhydrous THF. Add this solution dropwise to the LAH suspension at 0°C. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and reflux for 3–5 hours. Monitor by TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The nitrile spot (Rf ~0.7) should disappear; the amine spot (Rf ~0.2) will appear.[3][4]
-
Quench (Fieser Method): Cool to 0°C.
-
Add
mL Water (where = grams of LAH used). -
Add
mL 15% NaOH. -
Add
mL Water.
-
-
Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad.
-
Purification: Concentrate the filtrate. If necessary, convert to the Hydrochloride salt by adding HCl/Ether to precipitate the product as a white solid.
Protocol B: Hydrolysis to 2-(4-Fluoronaphthalen-1-yl)acetic Acid
Target Application: Synthesis of CRTH2 antagonists or Aldose Reductase Inhibitors.[1]
Rationale: Alkaline hydrolysis is preferred over acidic hydrolysis to prevent potential electrophilic substitution on the activated naphthalene ring during the reaction.
Materials:
Step-by-Step Methodology:
-
Dissolution: Dissolve the nitrile in Ethanol. Add Water and solid KOH.
-
Reflux: Heat the mixture to reflux (approx. 85°C) for 8–12 hours. Ammonia gas evolution will be observed.[1]
-
Work-up:
-
Concentrate to remove Ethanol.
-
Dilute the aqueous residue with water.
-
Wash: Extract with Ethyl Acetate (discard organic layer) to remove unreacted neutral impurities.
-
Acidification: Cool the aqueous layer to 0°C and acidify to pH 2 using 1M HCl. The carboxylic acid will precipitate.
-
-
Isolation: Filter the solid or extract with Ethyl Acetate. Recrystallize from Toluene/Heptane if necessary.
Synthetic Pathway & Logic Flow
The following diagram maps the divergent synthesis capabilities of this building block.
Figure 2: Divergent synthesis pathways from the parent nitrile.[1]
Analytical Standards (QC)
To ensure protocol validity, compare your isolated product against these expected spectral characteristics.
| Method | Expected Signal Characteristics |
| IR Spectroscopy | Nitrile: Sharp peak at ~2250 cm⁻¹ (Disappears upon reaction).Amine: Broad stretch 3300–3500 cm⁻¹.Acid: Broad dimer stretch 2500–3000 cm⁻¹, Carbonyl ~1710 cm⁻¹.[1] |
| ¹H NMR (CDCl₃) | Aromatic: Multiplets 7.0–8.2 ppm (Integration: 6H).F-Coupling: Distinct splitting patterns due to ¹⁹F-¹H coupling (J ~5-10 Hz).Methylene (-CH₂-): Singlet at ~4.0 ppm (Nitrile) shifts to ~3.0 ppm (Amine) or ~4.1 ppm (Acid).[1] |
| ¹⁹F NMR | Single peak around -120 to -125 ppm (typical for fluoro-naphthalenes).[1] |
References
-
Metabolic Stability of Fluorinated Drugs
-
Nitrile Reduction Methodologies
-
Soudijn, W., van Wijngaarden, I., & Ijzerman, A. P. (2004). Nicotinic acid receptor agonists.[1] Current Medicinal Chemistry, 11(20). (Describes synthesis of amine analogs from nitriles).
-
-
Naphthalene Scaffolds in Medicinal Chemistry
-
Bozorov, K., et al. (2019). Naphthalene derivatives in medicinal chemistry. European Journal of Medicinal Chemistry. Link
-
-
General Nitrile Hydrolysis Protocols
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.[1] (Standard reference for nitrile hydrolysis and reduction).
-
Sources
Application Notes and Protocols: Derivatization of 2-(4-Fluoronaphthalen-1-yl)acetonitrile for Biological Screening
Introduction: The Strategic Value of the 2-(4-Fluoronaphthalen-1-yl)acetonitrile Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer a rich potential for chemical diversification is paramount. This compound emerges as a compelling starting point for the synthesis of compound libraries destined for biological screening. The naphthalene core is a well-established privileged structure in medicinal chemistry, forming the foundation of numerous bioactive compounds. Its rigid, aromatic framework provides a defined orientation for pendant functional groups to interact with biological targets. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability through favorable electronic and lipophilic contributions.
The true synthetic versatility of this scaffold, however, lies in the acetonitrile moiety. The cyano group and the adjacent α-methylene bridge are reactive handles that can be readily transformed into a variety of functional groups, including amides, amines, and carboxylic acids, or serve as a point for carbon-carbon bond formation. This application note provides a detailed guide for the derivatization of this compound into three distinct classes of compounds and outlines protocols for their preliminary biological evaluation.
Chemical Derivatization Strategies
The derivatization of this compound can be strategically approached through three primary pathways targeting the acetonitrile group and the adjacent α-carbon. These pathways allow for the generation of a diverse set of molecules with varied physicochemical properties, thereby increasing the probability of identifying bioactive "hits".
Analytical Application Note: Quantification of 2-(4-Fluoronaphthalen-1-yl)acetonitrile
[1]
Introduction & Chemical Context
2-(4-Fluoronaphthalen-1-yl)acetonitrile is a critical fluorinated building block, often utilized in the synthesis of polycyclic pharmaceutical candidates (e.g., bioisosteres of Agomelatine or specific kinase inhibitors). Its structural core features a lipophilic naphthalene ring substituted with a fluorine atom at the C4 position and an acetonitrile group at C1.
-
Chemical Formula: C₁₂H₈FN
-
Molecular Weight: 185.20 g/mol
-
LogP (Predicted): ~2.8 – 3.2 (Highly Lipophilic)
-
UV Absorption: Strong chromophores at ~220 nm and ~280 nm (Naphthalene system).
Analytical Challenges
-
Solubility: Poor aqueous solubility requires high organic content in diluents to prevent precipitation/carryover.
-
Structural Isomerism: Must be chromatographically resolved from potential regioisomers (e.g., 1-(4-fluoronaphthalen-2-yl)acetonitrile) generated during non-selective synthesis.
-
Trace Analysis: In biological matrices, the nitrile group is susceptible to metabolic hydrolysis (to carboxylic acid), requiring specific LC-MS/MS transitions for accurate parent tracking.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Scope: Routine purity analysis, reaction monitoring, and QC of raw materials.
Chromatographic Conditions
-
System: Agilent 1260 Infinity II or Waters Alliance e2695.
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Rationale: The C18 stationary phase provides strong retention for the lipophilic naphthalene ring, while the 3.5 µm particle size balances resolution and backpressure.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Detection: UV-Vis / DAD at 225 nm (Quantification) and 280 nm (Identity confirmation).
-
Injection Volume: 5–10 µL.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 60 | 40 | Equilibration |
| 2.00 | 60 | 40 | Isocratic Hold |
| 12.00 | 10 | 90 | Linear Gradient |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 60 | 40 | Re-equilibration |
| 20.00 | 60 | 40 | End of Run |
Standard Preparation
-
Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.
-
Working Standard (50 µg/mL): Dilute Stock Solution 1:20 with 50:50 ACN:Water .
-
Critical Note: Do not use 100% water as diluent; the compound will precipitate.
-
Method B: LC-MS/MS (Bioanalytical & Trace Impurity)
Scope: Pharmacokinetic (PK) studies in plasma/microsomes or trace genotoxic impurity quantification.
Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI) or APCI in Positive Mode .
-
Note: Nitriles can be difficult to ionize. If ESI signal is weak, switch to APCI (Atmospheric Pressure Chemical Ionization) as the naphthalene ring ionizes well via charge transfer.
-
-
Precursor Ion: [M+H]⁺ = 186.2 m/z.
-
MRM Transitions:
-
Quantifier: 186.2 → 159.1 (Loss of HCN, characteristic of nitriles).
-
Qualifier: 186.2 → 144.1 (Ring fragmentation/Loss of CH₂CN).
-
LC Conditions (UHPLC)
-
Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma to a 1.5 mL centrifuge tube.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., 1-Naphthylacetonitrile-d7).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Injection: Inject 2 µL of the supernatant.
Visualized Workflows & Logic
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements and sample matrix complexity.
Sample Extraction Workflow (Solid Phase Extraction - Optional High Purity)
For scenarios requiring ultra-clean samples (e.g., removing lipid interferences in high-throughput screening), use this SPE workflow.
Figure 2: Solid Phase Extraction (SPE) protocol using a polymeric reversed-phase cartridge (e.g., Oasis HLB).
Validation Parameters (ICH Q2(R1))
To ensure data integrity, the selected method must be validated against the following criteria:
| Parameter | Acceptance Criteria (HPLC-UV) | Acceptance Criteria (LC-MS/MS) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (Recovery) | 98.0% – 102.0% | 85.0% – 115.0% |
| Precision (RSD) | < 1.0% (System Suitability) | < 15.0% (Bioanalysis) |
| LOD / LLOQ | ~0.1 µg/mL | ~1.0 ng/mL |
| Specificity | Resolution > 1.5 from impurities | No interference in blank matrix |
Troubleshooting Guide
-
Peak Tailing: Naphthalenes can interact with free silanols. Ensure the column is "end-capped" and consider increasing buffer strength or adding 5mM Ammonium Acetate if using MS.
-
Carryover: Due to high lipophilicity (LogP ~3), the analyte may stick to the injector needle. Use a needle wash of 90:10 ACN:Water .
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- PubChem. (n.d.). Compound Summary: Naphthaleneacetonitriles. National Library of Medicine.
Application Note: Strategic Synthesis of Novel Heterocycles from 2-(4-Fluoronaphthalen-1-yl)acetonitrile
Executive Summary & Pharmacophore Rationale
This technical guide outlines the strategic utilization of 2-(4-fluoronaphthalen-1-yl)acetonitrile as a divergent building block for the synthesis of novel heterocyclic scaffolds.
The 4-fluoronaphthalene moiety is a "privileged structure" in medicinal chemistry. The fluorine atom at the C4 position serves two critical functions:
-
Metabolic Blockade: It prevents oxidative metabolism (hydroxylation) at the para-position, a common clearance pathway for naphthalene derivatives, thereby enhancing in vivo half-life [1].[1]
-
Electronic Modulation: The electronegative fluorine modulates the lipophilicity (
) and alters the electronic density of the ring system, influencing stacking interactions within protein binding pockets (e.g., Kinase hinge regions or GPCR hydrophobic pockets) [2].
The acetonitrile (
Strategic Synthetic Pathways
The following flowchart illustrates the divergent synthesis of three distinct heterocyclic classes from the parent nitrile.
Figure 1: Divergent synthetic strategy for accessing pharmacologically active heterocycles.[1]
Detailed Experimental Protocols
Pathway A: The Gewald Synthesis of 2-Aminothiophenes[4][5]
The Gewald reaction is the most efficient method to construct highly substituted 2-aminothiophenes, a scaffold frequently found in allosteric kinase inhibitors and anti-inflammatory agents [3].
Mechanism:
The reaction proceeds via a Knoevenagel condensation of the activated nitrile with a ketone, followed by sulfur uptake at the
Reagents:
-
Substrate: this compound (1.0 eq)
-
Ketone: Cyclohexanone (or substituted aryl ketone) (1.2 eq)[1]
-
Sulfur: Elemental sulfur (
) (1.2 eq)ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Base: Morpholine (1.5 eq) or Diethylamine[1]
-
Solvent: Ethanol (absolute)[1]
Protocol:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (5 mmol) and the selected ketone (6 mmol) in absolute ethanol (15 mL).
-
Activation: Add morpholine (7.5 mmol) dropwise. Stir at room temperature for 15 minutes to initiate the Knoevenagel condensation. Note: The solution may darken slightly.
-
Sulfurization: Add elemental sulfur (6 mmol) in a single portion.
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring. Maintain reflux for 4–6 hours.-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1).[1] The disappearance of the sulfur suspension and the formation of a fluorescent spot usually indicate product formation.
-
-
Work-up: Cool the reaction mixture to room temperature.
-
If precipitate forms: Filter the solid, wash with cold ethanol (
), and dry. -
If no precipitate:[1] Pour the mixture into ice-water (50 mL) and extract with ethyl acetate (
). Dry organic layer overngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> , filter, and concentrate.
-
-
Purification: Recrystallize from ethanol/DMF or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Table 1: Optimization of Gewald Reaction Conditions
| Parameter | Condition A | Condition B (Recommended) | Condition C |
| Base | Diethylamine | Morpholine | Piperidine |
| Solvent | Methanol | Ethanol | DMF |
| Temp | Reflux ( | ||
| Yield | 45% | 82% | 65% (tarry byproducts) |
Pathway C: Construction of Pyrimidine Derivatives
Pyrimidines are privileged scaffolds in oncology (e.g., EGFR inhibitors).[1] This protocol uses the nitrile to form a
Step 1: Acylation to
-
Suspend
(60% in oil, 1.2 eq) in dry THF under nitrogen. -
Add This compound (1.0 eq) dropwise at
. Stir for 30 min until gas evolution ceases (formation of the carbanion).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Add an ester (e.g., ethyl acetate or ethyl benzoate) (1.2 eq) dropwise.[1]
-
Allow to warm to RT and stir for 12 hours. Quench with dilute
. Extract with EtOAc to obtain thengcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -cyanoketone.
Step 2: Cyclization to Pyrimidine
-
Dissolve the crude
-cyanoketone (1.0 eq) in ethanol.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Add Guanidine Hydrochloride (1.5 eq) and Sodium Ethoxide (2.0 eq).
-
Reflux for 8 hours.
-
Evaporate solvent, redissolve in water, and neutralize with acetic acid to precipitate the 2,4-diamino-substituted pyrimidine .
Safety & Handling (Critical)
-
Nitriles: The starting material and intermediates contain nitrile groups. While generally stable, avoid strong acids which can hydrolyze them to carboxylic acids.[1] In case of fire, toxic cyanide fumes may be released.
-
Fluorinated Aromatics: 4-Fluoronaphthalene derivatives are lipophilic and can penetrate skin.[1] Wear nitrile gloves and work in a fume hood.
-
Elemental Sulfur: Used in the Gewald reaction; it is flammable and can generate
(rotten egg smell, highly toxic) if heated excessively with reducing agents. Ensure proper ventilation.[1]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
References
-
BenchChem. (2025).[1][2] The Ascendant Role of Fluorinated Naphthalene Derivatives in Modern Medicinal Chemistry: A Technical Guide. Link[1]
-
Makar, S., et al. (2019).[1][3] Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 252-276. Link[1]
-
Sabnis, R. W. (2021).[1][4] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2021(1), 32-114.[1] Link
-
Tolba, M. S., et al. (2022).[1] Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-138.[1] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Fluoronaphthalen-1-yl)acetonitrile Synthesis
Welcome to the technical support guide for the synthesis of 2-(4-Fluoronaphthalen-1-yl)acetonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore the most common and effective synthetic routes, address specific experimental challenges through detailed troubleshooting guides, and answer frequently asked questions. Our goal is to equip you with the knowledge to not only replicate but also rationalize and adapt these protocols for maximum efficiency and yield.
Section 1: Primary Recommended Synthesis: The Two-Step Sₙ2 Pathway
For most laboratory settings, the most reliable and accessible route to this compound is a two-step sequence starting from 1-methyl-4-fluoronaphthalene. This pathway involves a free-radical benzylic bromination followed by a nucleophilic substitution (Sₙ2) with a cyanide salt. This method avoids the complexities and sensitivities of transition-metal catalysis, making it robust and scalable.
Overall Reaction Scheme:
-
Step 1: Benzylic Bromination 1-methyl-4-fluoronaphthalene + NBS → 1-(bromomethyl)-4-fluoronaphthalene
-
Step 2: Cyanation 1-(bromomethyl)-4-fluoronaphthalene + KCN → this compound
Detailed Experimental Protocol
Step 1: Synthesis of 1-(bromomethyl)-4-fluoronaphthalene
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. The setup should be flame-dried under vacuum and maintained under an inert atmosphere (Argon or Nitrogen)[1].
-
Reagent Charging: To the flask, add 1-methyl-4-fluoronaphthalene (1.0 eq). Dissolve it in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile[2].
-
Initiation: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) and a radical initiator such as benzoyl peroxide (AIBN can also be used, ~0.01-0.02 eq) to the solution[2].
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or GC/MS. The reaction may appear to stall; if so, an additional small portion of the initiator can be added after a few hours[2].
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration[2]. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. The crude product is often used directly in the next step but can be purified by recrystallization if necessary[2].
Step 2: Synthesis of this compound
-
Reagent Preparation: In a separate flask under an inert atmosphere, dissolve potassium cyanide (KCN, 1.1-1.5 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or DMF[2]. Extreme caution is required when handling cyanide salts.
-
Reaction: Add the crude 1-(bromomethyl)-4-fluoronaphthalene (1.0 eq), dissolved in a minimal amount of the reaction solvent, dropwise to the stirred KCN solution. A slight exotherm may be observed[2].
-
Monitoring: Allow the mixture to stir at room temperature or with gentle heating (40-50 °C) to ensure completion. Monitor the disappearance of the starting material by TLC or GC/MS. The reaction is typically complete within a few hours to overnight[2].
-
Workup and Purification: Pour the reaction mixture into a large volume of cold water with stirring, which will cause the product to precipitate[2]. Collect the solid by vacuum filtration and wash it thoroughly with water to remove residual DMSO and inorganic salts. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product.
Table 1: Optimized Reaction Parameters (Sₙ2 Pathway)
| Parameter | Step 1: Bromination | Step 2: Cyanation | Rationale |
| Key Reagent | N-Bromosuccinimide (NBS) | Potassium Cyanide (KCN) | NBS is a reliable source of bromine for free-radical allylic/benzylic bromination. KCN is a readily available and effective nucleophile for the Sₙ2 displacement of the bromide. |
| Equivalents | 1.0-1.1 eq NBS, 0.01-0.02 eq Initiator | 1.1-1.5 eq KCN | A slight excess of NBS ensures full conversion. A slight excess of KCN drives the cyanation reaction to completion. |
| Solvent | CCl₄ (classic), Acetonitrile (safer alternative) | DMSO, DMF | Non-polar solvents are standard for NBS brominations. Polar aprotic solvents like DMSO are excellent for Sₙ2 reactions as they solvate the cation (K⁺) but not the nucleophile (CN⁻), increasing its reactivity[2]. |
| Temperature | Reflux (~77 °C for CCl₄) | Room Temperature to 50 °C | Reflux is necessary to initiate and sustain the radical chain reaction. The cyanation is often facile at room temperature but can be gently heated to increase the rate[2]. |
| Typical Time | 3-6 hours | 2-12 hours | Reaction times are dependent on scale and specific substrate reactivity. Monitoring is crucial. |
Section 2: Troubleshooting the Sₙ2 Pathway
Q1: My yield from the benzylic bromination (Step 1) is very low. What went wrong?
Answer: Low yields in NBS brominations are common and can be traced to several factors:
-
Inactive Initiator: The radical initiator (benzoyl peroxide or AIBN) can degrade over time. Ensure you are using a fresh or properly stored batch. If the reaction stalls, adding a second small portion can restart the chain reaction[2].
-
Poor Solvent Quality: The solvent must be dry. Water can interfere with the reaction. Using a freshly distilled or anhydrous grade solvent is recommended.
-
Side Reactions: Over-bromination (formation of a dibromomethyl species) can occur if too much NBS is used or if the reaction is left for too long. Conversely, incomplete reaction will leave starting material. Careful monitoring by TLC or GC is key to stopping the reaction at the optimal time.
Q2: The cyanation reaction (Step 2) is sluggish or has stalled. How can I fix this?
Answer: A stalled cyanation reaction is typically due to issues with the nucleophile or substrate.
-
Poor KCN Solubility/Quality: KCN can be hygroscopic and absorb moisture, reducing its reactivity. Ensure it is dry. While DMSO is an excellent solvent, vigorous stirring is needed to dissolve the KCN. Sonication can sometimes help.
-
Competing Elimination (E2) Reaction: The benzylic bromide is susceptible to elimination to form an alkene, especially if a sterically hindered or strong base is present. Using a pure cyanide source and avoiding excessively high temperatures minimizes this.
-
Use of a Phase-Transfer Catalyst: If solubility is a persistent issue, particularly in less polar solvents, the addition of a phase-transfer catalyst like 18-crown-6 or tetrabutylammonium bromide (TBAB) can shuttle the cyanide ion into the organic phase, dramatically increasing the reaction rate.
Q3: My final product is difficult to purify and contains persistent impurities. What are they and how do I remove them?
Answer: Common impurities include unreacted 1-(bromomethyl)-4-fluoronaphthalene and the corresponding alcohol, 1-(hydroxymethyl)-4-fluoronaphthalene, formed by hydrolysis of the bromide during workup.
-
Removal Strategy: A carefully performed recrystallization is often sufficient. If impurities co-crystallize with the product, column chromatography on silica gel is the most effective purification method[3]. A non-polar/polar solvent system like hexanes/ethyl acetate is a good starting point for elution.
-
Hydrolysis Prevention: Ensure the workup is not overly acidic or basic and is performed promptly. Washing with a saturated sodium bicarbonate solution can help neutralize any acidic byproducts before final drying and concentration.
Section 3: Alternative Synthesis: Palladium-Catalyzed Cyanation
For applications where the Sₙ2 pathway is not viable (e.g., lack of a methyl group on the starting material), palladium-catalyzed cross-coupling offers a powerful alternative. This method directly converts an aryl halide, such as 1-bromo-4-fluoronaphthalene, into the desired nitrile.
Overall Reaction Scheme:
1-bromo-4-fluoronaphthalene + "CN Source" --(Pd catalyst, ligand)--> this compound
General Protocol Considerations
Palladium-catalyzed cyanations are notoriously sensitive and require careful optimization[4]. Success hinges on the correct choice of catalyst, ligand, cyanide source, and solvent.
-
Catalyst/Ligand: A palladium(0) source is required, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. Electron-rich, bulky phosphine ligands like dppf or XPhos are often necessary to promote the catalytic cycle and prevent catalyst deactivation.
-
Cyanide Source: While toxic sources like Zn(CN)₂ and KCN are effective, potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a much safer and practical alternative[4][5].
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used to ensure solubility of the reagents[6]. The choice of solvent can significantly influence reaction rates and selectivity[7][8][9].
Table 2: Comparison of Palladium-Catalyzed Cyanation Systems
| Component | Option 1: Classic Zn(CN)₂ | Option 2: Modern K₄[Fe(CN)₆] | Rationale |
| Pd Precatalyst | Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(OAc)₂ | Dppf-ligated catalysts are robust for this transformation. Simple Pd(II) salts are often effective and cheaper when paired with a good ligand. |
| Ligand | dppf | XPhos, SPhos | Dppf is a standard, effective ligand. Buchwald-type ligands (XPhos, SPhos) are highly active and can facilitate reactions at lower temperatures or with less reactive aryl chlorides. |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Zn(CN)₂ is highly effective but extremely toxic. K₄[Fe(CN)₆] is a non-toxic solid that serves as an excellent cyanide source, making the process much safer and more environmentally benign[4][5]. |
| Solvent | DMAc, NMP | DMF, Toluene/Water (biphasic) | High-boiling polar aprotic solvents are standard. Biphasic systems can be used with K₄[Fe(CN)₆] and a phase-transfer catalyst to overcome solubility issues[4][10]. |
| Temperature | 100-140 °C | 80-120 °C | High temperatures are generally required to drive the reaction, particularly the oxidative addition step with aryl bromides or chlorides[11]. |
Section 4: Troubleshooting the Palladium-Catalyzed Pathway
Q1: The reaction is not working. I see only starting material. What's the most likely cause?
Answer: The primary suspect in a failed Pd-catalyzed cyanation is catalyst deactivation . Free cyanide ions are potent poisons for palladium catalysts and can stall the reaction before it even begins[4].
-
Check Your Reagents: Ensure all reagents are anhydrous and solvents are thoroughly degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Ligand Choice: The ligand is critical. Ensure you are using an appropriate electron-rich phosphine ligand. For aryl bromides, dppf is a good starting point.
-
Cyanide Source: The slow release of cyanide from sources like Zn(CN)₂ or K₄[Fe(CN)₆] is key to maintaining a low concentration of free cyanide, thus preventing catalyst poisoning. Using highly soluble salts like NaCN or KCN directly often leads to failure without specialized conditions[4].
Q2: I'm getting a lot of byproduct from the homocoupling of my aryl bromide. How do I suppress this?
Answer: Homocoupling (formation of a bi-naphthalene species) arises from a competitive reaction pathway. This can often be suppressed by:
-
Lowering Temperature: While high temperatures are needed, excessive heat can favor side reactions. Try running the reaction at the lowest temperature that still affords a reasonable rate.
-
Adjusting Ligand/Palladium Ratio: A higher ligand-to-palladium ratio can sometimes stabilize the catalytic species and favor the desired cross-coupling pathway.
-
Ensuring Efficient Stirring: In heterogeneous mixtures, poor stirring can create localized areas of high reagent concentration, leading to side reactions.
Section 5: General FAQs
Q1: What are the critical safety precautions when working with cyanide salts like KCN or Zn(CN)₂?
Answer: All cyanide compounds are extremely toxic and must be handled with the utmost care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety goggles.
-
Acid Incompatibility: NEVER allow cyanide salts to come into contact with acid. This will liberate highly toxic hydrogen cyanide (HCN) gas. All glassware should be rinsed with a basic solution (e.g., dilute NaOH) before disposal or cleaning.
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions (pH > 10) before disposal according to your institution's hazardous waste protocols.
-
Emergency Preparedness: Have a cyanide antidote kit (e.g., amyl nitrite, sodium thiosulfate) available and ensure you and your colleagues are trained in its use.
Q2: How does the fluorine substituent on the naphthalene ring affect the reaction?
Answer: The fluorine atom has a significant electronic influence.
-
For the Sₙ2 Pathway: Its strong electron-withdrawing inductive effect slightly destabilizes the adjacent benzylic radical intermediate in Step 1, which might make the bromination slightly slower than in non-fluorinated analogues. However, this effect is generally minor.
-
For Pd-Catalyzed Cyanation: The electron-withdrawing nature of fluorine makes the C-Br bond more polarized and the carbon atom more electrophilic. This generally accelerates the rate-determining oxidative addition step of the aryl bromide to the Pd(0) center, making the substrate more reactive in cross-coupling reactions.
-
In Nucleophilic Aromatic Substitution (SₙAr): While not the primary route here, it's important to note that fluorine is a surprisingly good leaving group in SₙAr reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by fluorine's powerful inductive effect that stabilizes the negatively charged Meisenheimer intermediate[12][13].
Section 6: Visualization of Workflows
Diagram 1: Troubleshooting Flowchart for the Sₙ2 Pathway
Caption: Troubleshooting workflow for the two-step synthesis.
Diagram 2: Simplified Catalytic Cycle for Pd-Catalyzed Cyanation
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. (1-Bromonaphthalen-2-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Recrystallization techniques for high-purity 2-(4-Fluoronaphthalen-1-yl)acetonitrile
This technical guide serves as a specialized support center for the purification of 2-(4-Fluoronaphthalen-1-yl)acetonitrile (CAS: 137234-87-8), a critical intermediate in the synthesis of melatonin receptor agonists (e.g., Agomelatine analogs) and other fluorinated naphthalene pharmacophores.
Status: Operational | Tier: Level 3 (Process Chemistry) Scope: Recrystallization, Polymorph Control, Impurity Rejection
Diagnostic Hub: Triage Your Issue
Select the symptom that best matches your current experimental observation.
| Symptom | Probable Cause | Immediate Action |
| Oiling Out (Liquid-Liquid Phase Separation) | Solvent boiling point > Product melting point; Cooling too rapid. | Re-heat to reflux.[1][2] Add 5-10% more polar solvent (e.g., Ethanol). Seed at 5°C below saturation point. |
| Colored Impurities (Yellow/Brown) | Oxidation products (quinones) or metal residues. | Perform Hot Filtration through Celite/Charcoal before cooling. Switch to Toluene/Heptane system. |
| Low Yield (<60%) | Product is too soluble in mother liquor; "Crash cooling." | Concentrate mother liquor to 50% volume. Cool to -10°C. Do not wash filter cake with hot solvent. |
| Sticky/Amorphous Solid | Solvent inclusion or rapid precipitation. | Dry under vacuum at 40°C. Pulverize and perform a "slurry wash" in cold Hexane or Heptane. |
Solvent Selection Strategy (The "Golden Standard")
For fluorinated naphthalene acetonitriles, the interplay between the hydrophobic naphthalene core and the polar nitrile group dictates solubility.
Decision Matrix: Solvent Systems
Figure 1: Decision tree for selecting the optimal solvent system based on impurity profile.
Protocol A: Ethanol/Water (Recommended for Final Polishing)
Target: Removal of inorganic salts and polar side-products.
-
Dissolution: Suspend crude this compound in Absolute Ethanol (5 mL/g) . Heat to reflux (approx. 78°C). If not fully dissolved, add Ethanol in 1 mL/g increments.
-
Clarification: While boiling, add activated carbon (5 wt%). Stir for 10 mins. Filter hot through a pre-warmed Celite pad to remove carbon and insoluble particulates.
-
Nucleation: Allow the filtrate to cool slowly to 45-50°C.
-
Critical Step: If the solution turns cloudy (oiling out), add a seed crystal immediately.
-
-
Anti-Solvent Addition: Dropwise, add Deionized Water (warm, approx. 50°C) until persistent turbidity is observed (approx. ratio 1:5 Water:Ethanol).
-
Crystallization: Cool to Room Temperature (RT) over 2 hours with gentle stirring. Then chill to 0-4°C for 4 hours.
-
Isolation: Filter the white crystalline solid. Wash with cold Ethanol/Water (1:1).
Protocol B: Toluene/Heptane (Recommended for Crude Cleanup)
Target: Removal of non-polar tars and regioisomers (e.g., 2-fluoro analogs).
-
Dissolution: Dissolve crude in Toluene (3 mL/g) at 80°C.
-
Precipitation: Remove heat. Slowly add Heptane (6 mL/g) while maintaining temperature above 60°C.
-
Cooling: Cool to RT. The fluoronaphthalene derivative should crystallize as prisms, leaving oily impurities in the supernatant.
Deep Dive: The Mechanism of Action
Why do these protocols work? The separation relies on the Differential Solubility Index (DSI) .
-
The Fluorine Effect: The fluorine atom at position 4 increases the lipophilicity (LogP ~3.2) compared to the non-fluorinated parent. This makes water an extremely effective anti-solvent, forcing the molecule out of the ethanolic phase rapidly.
-
Regioisomer Separation: The 4-fluoro isomer typically packs more efficiently (higher melting point) than the 2-fluoro or 5-fluoro isomers due to symmetry. Slow cooling favors the formation of the thermodynamically stable crystal lattice of the 4-fluoro isomer, while rejecting the kinetic impurities (isomers) into the mother liquor.
Workflow Visualization
Figure 2: The thermodynamic lifecycle of the recrystallization process.
Frequently Asked Questions (FAQ)
Q1: My product is coming out as an oil, not a crystal. Why? A: This is "Oiling Out" (Liquid-Liquid Phase Separation). It happens when the temperature drops below the phase separation limit before it hits the crystallization boundary.
-
Fix: Re-dissolve by heating.[3] Add more solvent (dilute the system). Seed the solution while it is still warm (approx. 5-10°C above the temperature where oil appeared previously).
Q2: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable alternative. However, this compound is generally more soluble in Methanol than Ethanol. You will need to cool to lower temperatures (-20°C) or use more water as an anti-solvent, which risks precipitating impurities.
Q3: How do I remove the yellow color? A: The yellow color often comes from trace oxidation of the naphthalene ring (naphthoquinones).
-
Fix: Use Activated Charcoal (Norit) during the hot dissolution step. Ensure you filter through Celite while the solution is near-boiling to prevent premature crystallization in the funnel.
Q4: What is the expected Melting Point? A: High-purity this compound should have a sharp melting point. While literature varies based on specific polymorphs, look for a range between 75°C - 85°C (distinct from the liquid 1-naphthylacetonitrile). A range >2°C indicates impurity.
References
-
Sigma-Aldrich. (n.d.).[4] 4-Fluorophenylacetonitrile Product Specification & Physical Properties. Retrieved from
-
Karagiannidou, E. G., et al. (2015).[5] A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. ResearchGate. Retrieved from
-
ChemicalBook. (2024). Synthesis and Preparation of Naphthalene Acetonitrile Derivatives. Retrieved from
-
University of Rochester. (n.d.). Solvents for Recrystallization: General Guidelines for Aromatic Compounds. Retrieved from
-
PubChem. (n.d.). 2-Naphthylacetonitrile Compound Summary and Solubility Data. National Library of Medicine. Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling, as nitriles can be toxic if inhaled or absorbed.
Sources
Technical Support Center: Synthesis of 2-(4-Fluoronaphthalen-1-yl)acetonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(4-Fluoronaphthalen-1-yl)acetonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical building block. Our goal is to provide field-proven insights and robust troubleshooting strategies to help you navigate the common challenges associated with its synthesis, ensuring high purity and yield.
The primary synthetic route discussed is the nucleophilic substitution of 1-(bromomethyl)-4-fluoronaphthalene with a cyanide salt, a standard yet nuanced SN2 reaction. This guide addresses the most frequently encountered side reactions and provides clear, actionable solutions.
Section 1: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis. Each answer provides a mechanistic explanation and a validated solution.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yield is a common issue stemming from several potential sources. A systematic diagnosis is key.
-
Cause 1: Incomplete Reaction: The reaction may have stalled due to suboptimal conditions. The solubility of inorganic cyanides like NaCN or KCN in common organic solvents can be low.
-
Solution: Ensure you are using a polar aprotic solvent such as DMSO or DMF, which aids in dissolving the cyanide salt. If solubility remains an issue, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can significantly accelerate the reaction by shuttling the cyanide nucleophile into the organic phase. Also, verify that the reaction temperature is adequate (typically 50-80 °C) and has been allowed to run to completion (monitor by TLC or LC-MS).
-
-
Cause 2: Competing Elimination (E2) Reaction: The cyanide ion (CN⁻) is not only a nucleophile but also a moderate base. It can abstract a proton from the benzylic position, leading to the formation of an undesired alkene byproduct, 1-fluoro-4-vinylnaphthalene. This is more prevalent at higher temperatures.
-
Solution: Maintain a moderate reaction temperature. Avoid excessively high temperatures (>100 °C) which favor elimination over substitution.
-
-
Cause 3: Quality of Starting Material: The purity of your 1-(bromomethyl)-4-fluoronaphthalene is critical. If it contains unreacted 1-methyl-4-fluoronaphthalene from its own synthesis, this will remain as an inert impurity and lower your theoretical yield.
-
Solution: Analyze the starting halide by ¹H NMR before use to ensure high purity. If necessary, purify it via recrystallization or column chromatography.
-
Q2: My final product is contaminated with an impurity that has a carboxylic acid or amide functionality. How did this happen and how can I remove it?
This indicates that hydrolysis of the nitrile group has occurred. The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, proceeding first to a primary amide and then to a carboxylic acid.[1][2][3]
-
Mechanistic Cause: Cyanide salts (NaCN, KCN) are salts of a strong base (NaOH) and a weak acid (HCN), making their solutions slightly basic. Any residual water in the reaction solvent can facilitate slow hydrolysis, especially when heated.[4] More commonly, hydrolysis occurs during the aqueous workup. If the workup is performed under acidic conditions (e.g., an HCl wash to neutralize base) or a prolonged basic wash, the nitrile can be converted.
-
Troubleshooting & Prevention:
-
Use Anhydrous Conditions: Ensure your solvent is dry and the reaction is protected from atmospheric moisture with a drying tube or inert atmosphere (N₂ or Ar).
-
Neutral Workup: During workup, use a neutral wash with brine rather than acidic or strongly basic solutions.
-
Temperature Control: Avoid excessive temperatures during both the reaction and solvent evaporation steps.
-
-
Purification Protocol: If hydrolysis has occurred, the resulting carboxylic acid (2-(4-Fluoronaphthalen-1-yl)acetic acid) can be easily removed.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified nitrile product.
-
Q3: I'm observing a high-molecular-weight byproduct and significant baseline streaking on my TLC plate. What is the likely cause?
This pattern often suggests the formation of a dimeric byproduct through over-alkylation.
-
Mechanistic Cause: The methylene protons (–CH₂–) adjacent to the nitrile group in your product are weakly acidic. The cyanide ion or another strong base can deprotonate the product to form a resonance-stabilized carbanion. This nucleophilic carbanion can then attack a second molecule of the starting material, 1-(bromomethyl)-4-fluoronaphthalene, leading to the dimer 2-cyano-2-(4-fluoronaphthalen-1-yl)-1-(4-fluoronaphthalen-1-yl)ethane. This is a classic side reaction in the alkylation of active methylene compounds.[5]
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Avoid using a large excess of the starting halide. A slight excess of the cyanide salt (1.1 to 1.2 equivalents) is often optimal.
-
Slow Addition: Adding the halide starting material slowly to the solution of the cyanide salt can help maintain a low concentration of the halide, minimizing the chance for the product anion to react with it.
-
Temperature Management: This side reaction is often accelerated at higher temperatures. Maintain the lowest temperature that allows for a reasonable reaction rate.
-
Section 2: Diagnostic Workflows & Data
Troubleshooting Logic for Low Yield
The following diagram outlines a systematic approach to diagnosing the root cause of low product yield.
Caption: Competing reaction pathways in the synthesis.
The desired reaction is a straightforward SN2 displacement of bromide by the cyanide anion. However, the basicity of the cyanide ion and the acidity of the product's methylene protons open the door to the undesired pathways illustrated above.
Section 4: Recommended Experimental Protocol
This protocol is optimized to maximize yield and minimize side reactions.
Synthesis of this compound
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂), add sodium cyanide (NaCN, 1.2 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a 0.5 M solution with respect to the starting material. Stir the suspension for 15 minutes.
-
Starting Material Addition: Dissolve 1-(bromomethyl)-4-fluoronaphthalene (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the stirring NaCN suspension over 20 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting material spot is consumed.
-
Quenching & Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing cold water and ethyl acetate.
-
Safety Note: The aqueous layer will contain cyanide. Handle and dispose of it according to your institution's safety protocols.
-
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers twice with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product as a solid.
References
- Google Patents. (2021). CN113365977A - High-purity 2-naphthylacetonitrile and production method thereof.
-
Organic Chemistry Portal. (2022). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
YouTube. (2022). Alkylation of Cyanide, Part 3: Alkenes. Retrieved from [Link]
-
Wikipedia. (2024). Acetonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Reaction Mechanisms. (n.d.). Basic hydrolysis of a nitrile. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low-Yield Fluoronaphthalene Cyanation
Welcome to the technical support center for aryl nitrile synthesis. This guide is designed for researchers, chemists, and process development professionals encountering challenges with the transition-metal-catalyzed cyanation of fluoronaphthalenes. Aryl nitriles are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] However, the inherent strength of the C–F bond presents a significant activation barrier, often leading to reproducibility issues and low yields.[3][4]
This document provides in-depth, cause-and-effect troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in fluoronaphthalene cyanation.
Q1: My reaction is completely inert; I'm only recovering my starting material. What are the most likely initial culprits?
A1: A complete lack of reactivity in a cross-coupling reaction typically points to a fundamental failure in one of three areas:
-
Catalyst Inactivity: The active Pd(0) or Ni(0) species is not being generated or is immediately poisoned. This is often due to atmospheric oxygen or moisture. Ensure your reaction is set up under a rigorously inert atmosphere (N₂ or Ar) and that all solvents and reagents are anhydrous.[5]
-
Inadequate Temperature: C–F bond activation is energetically demanding and often requires elevated temperatures to facilitate the initial oxidative addition step, which is typically the rate-limiting step in the catalytic cycle.[3][4] If you are running the reaction at a literature-reported "mild" temperature, it may be insufficient for your specific fluoronaphthalene substrate.
-
Incorrect Reagent Stoichiometry: Double-check the molar equivalents of your cyanide source, ligand, and any additives. An insufficient amount of any key component can halt the reaction.
Q2: My reaction starts but stalls at low conversion (<20%). Why is this happening?
A2: Stalling is a classic sign of catalyst deactivation or inhibition partway through the process. The most common cause in cyanation reactions is catalyst poisoning by excess cyanide ions in solution.[5][6] While cyanide is the desired nucleophile, it can also bind irreversibly to the palladium or nickel center, saturating its coordination sphere and preventing it from participating in the catalytic cycle.[5][6] Using a cyanide source with low solubility, such as Zinc Cyanide (Zn(CN)₂), helps to maintain a low, steady-state concentration of free cyanide, mitigating this poisoning effect.[5]
Q3: I see multiple unidentified byproducts in my crude NMR/LC-MS. What are the likely side reactions?
A3: Common byproducts in cyanation reactions include:
-
Hydrodefluorination: The replacement of the fluorine atom with a hydrogen atom. This can occur if a source of hydride is present (e.g., from certain additives or solvent degradation) or if the catalytic cycle is intercepted by a proton source, especially water.[7]
-
Protodecyanation: If the desired nitrile product is formed but the reaction conditions are too harsh or prolonged, the cyano group can be cleaved and replaced with a hydrogen atom.
-
Ligand Degradation Products: Phosphine-based ligands can be sensitive to oxidation or other degradation pathways at high temperatures.
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving complex issues related to low yield.
Part A: Reagents and Starting Materials
Q4: I suspect my cyanide source is the problem. How does the choice and quality of the cyanide reagent affect the reaction?
A4: The cyanide source is critical.
-
Toxicity and Solubility: Highly soluble salts like KCN or NaCN can release a high concentration of CN⁻ ions, leading to catalyst poisoning.[5][6] Zinc Cyanide (Zn(CN)₂) is often preferred due to its lower solubility in organic solvents, which helps maintain a controlled, low concentration of active cyanide.[5] Non-toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have also been developed to circumvent the toxicity of simple cyanide salts.[1][5]
-
Purity and Water Content: Cyanide salts can be hygroscopic. Water contamination can lead to the hydrolysis of the cyanide source and can poison the catalyst.[8] Furthermore, commercial cyanide salts may contain impurities. For instance, Zn(CN)₂ can be prepared from ZnSO₄ and KCN, and residual sulfate or other ions could potentially interfere with the reaction.[9] It is recommended to use a high-purity, anhydrous grade of your chosen cyanide reagent.
Q5: My solvents are "anhydrous" from the bottle, but I still get poor results. Is this sufficient?
A5: Not always. "Anhydrous" solvents from commercial suppliers contain low but non-zero levels of water. For highly sensitive cross-coupling reactions, especially those involving C-F activation, this residual moisture can be detrimental.
Causality: Water can deactivate the catalyst and hydrolyze reagents. It's crucial to use freshly dried and degassed solvents.
-
Drying: Storing the solvent over activated 3Å or 4Å molecular sieves for at least 24 hours is a reliable method.[10][11] The amount of sieves should be around 10-20% (m/v).[10]
-
Degassing: Dissolved oxygen can oxidize the active M(0) catalyst (M = Pd, Ni). Solvents should be degassed by sparging with an inert gas (N₂ or Ar) for 30-60 minutes or by using several freeze-pump-thaw cycles for maximum efficiency.[12]
| Solvent | Recommended Drying Method | Typical Residual H₂O (ppm) |
| Toluene | Store over 3Å molecular sieves (10% m/v, 24h) | ~0.9 |
| Dioxane | Store over 3Å molecular sieves (20% m/v, 3 days) | ~4 |
| DMF/DMAc | Store over activated 4Å molecular sieves | Variable, check with Karl Fischer |
| Acetonitrile | Store over 3Å molecular sieves (10% m/v, 24h) | ~0.5 |
| Data compiled from various sources, including Moodle@Units and Chemistry LibreTexts.[10][11] |
Part B: Catalyst System (Metal, Ligand, Additives)
Q6: I am using a standard palladium catalyst (e.g., Pd(PPh₃)₄), and the yield is poor for my fluoronaphthalene. Why?
A6: Activating the robust C–F bond requires a catalyst system with specific properties that general-purpose catalysts may lack.
-
Electron-Richness: The first and often rate-limiting step is the oxidative addition of the aryl fluoride to the metal center (Pd(0) → Pd(II)).[4] This step is favored by a highly electron-rich metal center.
-
Steric Bulk: Bulky ligands promote the final reductive elimination step, which releases the product and regenerates the active catalyst.
For C–F activation, standard ligands like PPh₃ are often insufficiently electron-donating. Specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) are designed to enhance the reactivity of the metal center, making them more suitable for challenging substrates like aryl fluorides.[13] Nickel-based catalysts are also increasingly used as they can be more effective and economical for activating strong bonds.[1][14][15]
Q7: My reaction requires an additive like a zinc or copper salt. What is its purpose, and can it cause problems?
A7: Additives can play several roles. In cyanations using Zn(CN)₂, a Lewis acidic additive can assist in the transmetalation step (transfer of the CN group to the palladium center). In other cases, additives like copper (I) salts have been used historically in the Rosenmund-von Braun reaction and can act as co-catalysts. However, the purity of these additives is crucial. Trace impurities could potentially inhibit the primary catalyst.[16]
Part C: Reaction Conditions
Q8: How do I optimize the reaction temperature without degrading my materials?
A8: Temperature optimization is a delicate balance. While higher temperatures are needed for C–F activation, they can also lead to the degradation of sensitive substrates, products, or the catalyst itself. A systematic approach is best:
-
Scout for Reactivity: Start at a conservative temperature (e.g., 80 °C) and monitor for any product formation over 24 hours.
-
Incremental Increase: If no reaction occurs, increase the temperature in 10-15 °C increments. Monitor each temperature for a set period (e.g., 12-24 hours).
-
Identify Onset and Degradation: Note the temperature at which product formation begins. Also, monitor for the appearance of new, unidentified byproducts, which may signal the onset of degradation. The optimal temperature will be the one that provides the best rate of conversion with the minimal formation of degradation products.
Section 3: Key Experimental Protocols & Visual Guides
Protocol 1: Rigorous Solvent Drying and Degassing
This protocol ensures the removal of water and oxygen, which are detrimental to the catalyst.
Materials:
-
Anhydrous grade solvent (e.g., Toluene, Dioxane)
-
3Å Molecular Sieves (activate by heating in a vacuum oven at >250 °C for 12 hours)
-
Schlenk flask (oven-dried at 125 °C overnight and cooled under vacuum)[12]
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Place the freshly activated molecular sieves (10g per 100mL of solvent) into the hot, oven-dried Schlenk flask.[10]
-
Immediately assemble the flask and cool to room temperature under a high vacuum.
-
Backfill the flask with inert gas.
-
Using a cannula, transfer the anhydrous solvent into the Schlenk flask containing the sieves.
-
Allow the solvent to stand over the sieves for at least 24 hours.[10]
-
Degassing: Bubble inert gas through the solvent via a long needle for 30-60 minutes immediately before use.[12] Ensure the gas outlet is vented properly.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting low-yield cyanation reactions.
Caption: Troubleshooting Decision Tree for Cyanation Reactions.
Catalytic Cycle for Pd-Catalyzed Cyanation
This diagram illustrates the key steps in the catalytic cycle. Low yields often result from issues at the Oxidative Addition or Reductive Elimination stages.
Sources
- 1. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. C-F bond activation | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
- 4. mdpi.com [mdpi.com]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Zinc Cyanide Plating Process - 911Metallurgist [911metallurgist.com]
- 9. Zinc cyanide - Wikipedia [en.wikipedia.org]
- 10. moodle2.units.it [moodle2.units.it]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
Challenges in the characterization of fluorinated naphthalene compounds
Ticket ID: FNC-9920-X Subject: Troubleshooting Characterization Anomalies in Fluorinated Naphthalenes Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Advanced Materials Characterization Support Center. You are likely accessing this guide because standard analytical workflows (standard proton NMR, C18 HPLC, or ESI-MS) have failed to provide clear data for your fluorinated naphthalene derivatives.
Fluorine is not merely a "hydrogen replacement"; it is an electronic and steric disruptor. Its high electronegativity (4.0 Pauling), small van der Waals radius (1.47 Å vs 1.20 Å for H), and monoisotopic nature create specific "blind spots" in conventional spectroscopy. This guide addresses those blind spots with self-validating protocols.
Module 1: NMR Spectroscopy Diagnostics
The Issue: Your
Root Cause: Spin-Spin Coupling (
Troubleshooting Protocol: The "Decouple & Correlate" Workflow
Step 1: Run
-
Hardware Check: Ensure your probe is capable of tuning to
F on the decoupling channel (e.g., a QNP probe or a specialized cryoprobe). -
Validation: If the "noise" collapses into sharp singlets, you have confirmed the structure is fluorinated and pure.
Step 2: Distinguish Isomers with HOESY Positional isomers (e.g., 1-fluoro vs. 2-fluoronaphthalene) often have identical mass and similar shifts.
-
Experiment: 2D
H- F HOESY (Heteronuclear Overhauser Effect Spectroscopy). -
Mechanism: This measures through-space interactions, not through-bond. It will show you exactly which proton is spatially closest to the fluorine atom.
-
Protocol: Set mixing time (
) to 300–500 ms.
Reference Data: Typical Coupling Constants (
| Coupling Type | Bond Distance | Typical Value (Hz) | Pattern Appearance |
| 1 Bond (C-F) | 230 – 260 Hz | Massive doublet (often mistaken for 2 peaks) | |
| 2 Bonds (C-C-F) | 15 – 25 Hz | Distinct doublet | |
| 3 Bonds (C-C-C-F) | 5 – 10 Hz | Small splitting | |
| 4 Bonds (Long range) | 1 – 3 Hz | Line broadening / Shoulder |
Visual Logic: NMR Troubleshooting Workflow
Caption: Logical workflow for resolving spin-coupling complexity in fluorinated aromatics.
Module 2: Chromatographic Isolation
The Issue: Your target compound co-elutes with impurities, or isomers are merging into a single "blob" on standard C18 columns.
Root Cause: The "Fluorous Effect" & Hydrophobicity. Fluorine is hydrophobic but also lipophobic (it dislikes both water and oil). Standard C18 columns interact via Van der Waals forces which may not distinguish between a 1-F and 2-F isomer effectively.
Troubleshooting Protocol: Stationary Phase Selection
Step 1: Switch to a PFP (Pentafluorophenyl) Column
-
Why: PFP phases utilize
- interactions and specific fluorine-fluorine interactions.[1] This creates a "shape selectivity" that C18 lacks. -
The "U-Shape" Retention: Be aware that retention times for fluorinated compounds often follow a U-curve relative to organic modifier percentage, unlike the linear relationship of hydrocarbons.
Step 2: Mobile Phase Optimization
-
Recommendation: Methanol (MeOH) is often superior to Acetonitrile (ACN) for fluorinated selectivities because ACN's dipole can mask the subtle F-dipole interactions on the column.
Module 3: Mass Spectrometry Identification
The Issue: You cannot find the Molecular Ion (
Root Cause: Monoisotopic Nature & High Ionization Potential.
-
No Isotope Fingerprint: Unlike Cl (
Cl/ Cl 3 :1 ratio) or Br (1:1), Fluorine is 100% F. You get no M+2 peak to confirm halogen presence. -
Ionization Failure: Fluorinated naphthalenes are electron-deficient. Standard ESI (Electrospray) in positive mode often fails because the ring pulls electrons so strongly it refuses to accept a proton (
).
Troubleshooting Protocol: Ionization Source Selection
Step 1: Switch Source to APPI or APCI
-
APPI (Atmospheric Pressure Photoionization): The gold standard for non-polar, electron-deficient aromatics. It ionizes by photon absorption rather than protonation.
-
APCI (Atmospheric Pressure Chemical Ionization): Use in negative mode (
) if you have any acidic protons, or positive mode for charge transfer.
Step 2: Use High-Resolution MS (HRMS)
-
Why: Since you lack an isotope pattern, you must rely on Mass Defect . Fluorine has a slight negative mass defect (18.9984 Da).
-
Validation: Accurate mass measurement <5 ppm is required to distinguish
from potential oxidative impurities ( ).
Visual Logic: Ionization Decision Tree
Caption: Decision matrix for selecting the correct ionization source based on polarity.
Module 4: X-Ray Crystallography
The Issue: Crystal structures solve with high R-factors or show "ghost" atoms.
Root Cause: F/H Isomorphism (Disorder). The fluorine atom (Van der Waals radius 1.47 Å) is spatially similar enough to hydrogen (1.20 Å) that they can swap positions in the crystal lattice without collapsing the structure. This creates static disorder , where the X-ray average shows a "smear" of electron density.
Solution:
-
Collect data at 100 K: Freezing reduces thermal vibration, helping distinguish the heavier F electron density from H.
-
Refinement: Do not force the F atom to a single site immediately. Allow for occupancy refinement (e.g., 80% F / 20% H) if the thermal ellipsoids look elongated.
References
-
Dolinšek, J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Link
-
Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18. LCGC North America. Link
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. (Discussion on APPI/APCI for non-polar aromatics). Springer. Link
-
Grozema, F., et al. (2015). Unexpected photoluminescence of fluorinated naphthalene diimides. PubMed. Link
-
Dewis, L., et al. (2019). Improving the Accuracy of 1H-19F Internuclear Distance Measurement Using 2D 1H-19F HOESY. Magnetic Resonance in Chemistry. Link
Sources
Technical Support Center: 2-(4-Fluoronaphthalen-1-yl)acetonitrile Stability Guide
[1]
Part 1: The Chemistry of Instability (The "Why")
To prevent degradation, one must understand the specific vulnerabilities of 2-(4-Fluoronaphthalen-1-yl)acetonitrile .[1] This molecule is not merely a nitrile; it is a benzylic nitrile attached to an electron-rich naphthalene core.[1] This structural combination creates two primary vectors for degradation during workup:[1]
The Hydrolysis Trap (Nitrile Instability)
The nitrile group (
-
Mechanism: In the presence of water and extreme pH (either acidic or basic), the nitrile carbon undergoes nucleophilic attack.
-
The 4-Fluoro Effect: The fluorine atom at the 4-position is electron-withdrawing.[1] Through induction, it slightly increases the electrophilicity of the nitrile carbon, making it more susceptible to hydrolysis than the non-fluorinated parent compound.
-
Result: Formation of the Primary Amide (M+18) or Carboxylic Acid (M+19/M+1) .
The Benzylic "Darkening" (Oxidative Dimerization)
Users often report the product turning from yellow/white to a "tarry black" oil. This is rarely simple decomposition; it is usually oligomerization.[1]
-
Mechanism: The protons at the
-position (between the ring and the nitrile) are acidic ( ). Strong bases (e.g., NaOH, unquenched alkoxides) deprotonate this position, forming a resonance-stabilized carbanion.[1] -
Outcome: This carbanion can attack unreacted nitrile (Thorpe condensation) or undergo oxidative coupling with air, leading to extended conjugation systems (colored tars).[1]
Part 2: Troubleshooting Guide (Q&A)
Scenario A: "My product turned into a black tar during concentration."
Diagnosis: Base-mediated oxidative oligomerization.[1] Root Cause: Residual base was not fully neutralized before the solvent was removed. As the solvent volume decreased, the concentration of base increased, triggering deprotonation of the benzylic position. Corrective Action:
-
Check pH: Ensure the aqueous layer is pH 6–7 before separation.
-
Avoid Strong Bases: Do not use 10% NaOH for washing if possible.[1] Use Saturated
or mild buffers.[1] -
Oxygen Exclusion: If the material is black, filter through a short plug of silica gel immediately to remove polar oligomers.
Scenario B: "LC-MS shows a new peak at [M+18]."
Diagnosis: Hydrolysis to 2-(4-fluoronaphthalen-1-yl)acetamide. Root Cause: Acidic quenching was too aggressive or performed at high temperatures.[1] Corrective Action:
-
Stop using HCl: Mineral acids catalyze hydrolysis rapidly, especially with the inductive effect of the fluorine.
-
Switch to Ammonium Chloride: Use saturated aqueous
for quenching.[1] It buffers around pH 5–6, which is too mild to trigger rapid hydrolysis but sufficient to quench alkoxides.[1] -
Temperature Control: Never quench a reaction mixture above
.
Scenario C: "I lost significant mass during high-vacuum drying."
Diagnosis: Sublimation.[1] Root Cause: Naphthalene derivatives are prone to sublimation.[1] The 4-fluoro substituent does not add enough molecular weight to prevent this under high vacuum (< 0.5 mbar) and heat.[1] Corrective Action:
-
Limit Vacuum: Do not leave on high vacuum overnight.
-
Monitor Trap: Check the cold trap for white crystalline deposits (your product).
-
Solvent Swap: Co-evaporate with heptane to remove residual solvent rather than relying solely on vacuum duration.[1]
Part 3: The "Gold Standard" Workup Protocol
This protocol is designed to minimize benzylic deprotonation and nitrile hydrolysis.
Step 1: The "Cold Quench"
-
Do Not: Pour the reaction mixture directly into acid.
-
Do: Cool the reaction mixture to -10°C . Add Saturated Aqueous Ammonium Chloride (
) dropwise.[1]-
Why: This buffers the solution to pH ~6, neutralizing strong bases without creating a hydrolysis-prone acidic environment.[1]
-
Step 2: Extraction & Phase Separation
-
Solvent: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]
-
Wash:
-
Critical Check: Spot the organic layer on TLC. If it trails, there may be residual acid/base.[1]
Step 3: Drying & Concentration
-
Drying Agent: Use Anhydrous Sodium Sulfate (
) .[1] -
Filtration: Filter through a sintered glass funnel.[1]
-
Evaporation: Rotary evaporator bath at < 35°C .
-
Warning: Do not heat to > 45°C. The combination of heat and trace moisture is the enemy.
-
Step 4: Storage
-
Condition: Store under Argon/Nitrogen at -20°C.
-
Container: Amber glass (protects from photo-oxidation).[1]
Part 4: Data & Visualization
Table 1: Stability Profile of this compound
| Stress Condition | Stability Rating | Primary Degradant | Mechanism |
| Neutral (pH 7), 25°C | High | None | Stable |
| Acidic (1M HCl), 25°C | Moderate | Amide (M+18) | Acid-catalyzed Hydrolysis |
| Acidic (1M HCl), 60°C | Critical Failure | Carboxylic Acid | Rapid Hydrolysis |
| Basic (NaOH), 25°C | Low | Black Tar / Dimers | Benzylic Deprotonation / Polymerization |
| Oxidative (Air), Light | Low | Naphthoquinones | Photo-oxidation of Ring |
Diagram 1: Degradation Pathways
Caption: Mechanistic map showing the two distinct degradation pathways: Hydrolysis (Acid-driven) and Oligomerization (Base-driven).[1][2][3][4][5][6][7][8][9][10]
Diagram 2: Optimized Workup Decision Tree
Caption: Step-by-step logic flow for ensuring product stability during the quenching and isolation phases.
References
-
ChemicalBook. (2024).[1][3][5] 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method. (General stability of naphthylacetonitriles).[1]
-
Organic Syntheses. (1989).[1][10] Hydrolysis of Arylacetonitriles: Conditions and Mechanisms. (Mechanistic grounding for nitrile hydrolysis).[1]
-
National Institutes of Health (PubChem). (2025).[1] 1-Naphthaleneacetonitrile Compound Summary. (Physical properties and safety data). [1]
-
BuyersGuideChem. (2025). This compound Suppliers and Properties. (Specific compound identification). [1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1-Naphthaleneacetonitrile | C12H9N | CID 8596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. helios.eie.gr [helios.eie.gr]
- 4. researchgate.net [researchgate.net]
- 5. 1-Naphthylacetonitrile | 132-75-2 [chemicalbook.com]
- 6. (1-Bromonaphthalen-2-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 9. 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method_Chemicalbook [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Trace Analysis of 2-(4-Fluoronaphthalen-1-yl)acetonitrile
The following technical guide is structured as a specialized support center resource for the trace analysis of 2-(4-Fluoronaphthalen-1-yl)acetonitrile (hereafter referred to as 4-FNA ). This content addresses the specific challenges of detecting this intermediate—likely used in the synthesis of Aldose Reductase Inhibitors (ARIs)—at trace levels (ppm/ppb) in complex matrices.
Status: Active Department: Analytical Method Development & Validation Audience: Senior Chemists, QC Managers, Process Engineers
Executive Summary & Compound Profile
4-FNA is a hydrophobic, aromatic nitrile. In trace analysis, the primary challenges are solubility mismatch , regioisomer separation (distinguishing the 4-fluoro from the 2-fluoro or non-fluorinated analogs), and hydrolytic instability (conversion to the amide or acid forms).
| Property | Value / Characteristic | Implication for Analysis |
| Structure | Naphthalene ring + Acetonitrile + Fluorine | High UV absorption; Strong Fluorescence. |
| Polarity (LogP) | ~3.2 (Estimated) | Strongly retained on C18; requires high organic % for elution. |
| Reactivity | Nitrile (-CN) group | Susceptible to hydrolysis in acidic/basic aqueous media. |
| Detection | UV (220-230 nm) / FLD | Fluorescence is superior for trace (<0.05%) detection. |
Troubleshooting & Optimization (Q&A)
Category A: Sensitivity & Detection Limits
Q: I am using UV detection at 254 nm, but I cannot reach the required LOQ of 0.5 ppm. How can I improve sensitivity without switching to MS?
A: The naphthalene moiety provides a significant advantage: Fluorescence . While UV at 254 nm is standard, it is non-selective and suffers from baseline noise at trace levels. Naphthalene derivatives exhibit strong native fluorescence.
-
Recommendation: Switch to a Fluorescence Detector (FLD).
-
Excitation: 280 nm
-
Emission: 330–340 nm
-
-
Why: Fluorescence detection can improve the Signal-to-Noise (S/N) ratio by 10–100x compared to UV because the background matrix often does not fluoresce at these specific wavelengths.
-
Alternative: If stuck with UV, shift to the 224 nm band (naphthalene
transition), which is more intense than 254 nm, but ensure your mobile phase (e.g., HPLC-grade Acetonitrile) is transparent at this wavelength.
Q: My LC-MS/MS signal for the [M+H]+ ion is weak and unstable. What is wrong?
A: Nitriles are weak bases and do not protonate easily in standard ESI+ conditions. The naphthalene ring is non-polar.
-
Root Cause: Poor ionization efficiency in Electrospray Ionization (ESI).
-
Solution:
-
Switch Source: Use APCI (Atmospheric Pressure Chemical Ionization) in positive mode. The gas-phase ionization is often more effective for neutral, non-polar aromatics.
-
Adduct Formation: If using ESI, monitor for the sodium adduct [M+Na]+ (m/z ~208) or add ammonium acetate to the mobile phase to drive [M+NH4]+ formation.
-
Dopants: Post-column addition of trace silver ions (
) can form stable complexes with nitriles, drastically enhancing sensitivity, though this is an advanced technique.
-
Category B: Chromatography & Separation[1][2][3][4][5]
Q: I see a "shoulder" peak eluting immediately after the main 4-FNA peak. Is this the 2-fluoro isomer?
A: It is highly probable. Regioisomers (positional isomers) are the most difficult impurities to separate in naphthalene chemistry.
-
Mechanism: The fluorine atom at position 4 vs. position 2 alters the electron density and the "shape" of the molecule slightly, affecting its interaction with the stationary phase.
-
Refinement: Standard C18 columns often fail to resolve these steric isomers.
-
Protocol Change: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.
-
Why: These phases utilize
interactions. The electron-withdrawing fluorine atom changes the -cloud density of the naphthalene ring. A Phenyl-based column interacts directly with these -systems, often providing the necessary selectivity ( ) to resolve the isomers.
-
Q: My recovery rates are inconsistent (varying between 60% and 95%).
A: This often points to sample preparation rather than the chromatography.
-
Issue 1: Adsorption. Hydrophobic naphthalenes stick to plastic.
-
Fix: Use glass vials and glass inserts . Avoid polypropylene tubes for low-concentration (ppb) standards.
-
-
Issue 2: Hydrolysis. If your diluent is acidic or basic water, the nitrile may be hydrolyzing to the amide (2-(4-fluoronaphthalen-1-yl)acetamide) during the autosampler wait time.
-
Fix: Use a neutral diluent with high organic content (e.g., 80:20 Acetonitrile:Water). Keep the autosampler temperature at 4°C .
-
Recommended Analytical Protocols
Method A: High-Sensitivity HPLC-FLD (Recommended for QC)
This method is robust for detecting 4-FNA down to ppb levels without the cost of MS.
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Temp | 35°C |
| Injection | 10–20 µL |
| Detection | FLD: Ex 280 nm / Em 335 nm; UV: 224 nm (secondary) |
Gradient Program:
-
0.0 min: 40% B
-
10.0 min: 80% B (Linear ramp)
-
12.0 min: 95% B (Wash)
-
12.1 min: 40% B (Re-equilibration)
-
17.0 min: Stop
Method B: LC-MS/MS (For Identification/Confirmation)
| Parameter | Condition |
| Source | APCI (+) or ESI (+) with Ammonium Formate |
| Precursor Ion | 186.1 [M+H]+ (Weak) or 203.1 [M+NH4]+ |
| Product Ions | Quant: 146.1 (Loss of -CH2CN); Qual: 159.1 |
| Collision Energy | Optimized per instrument (Start at 20 eV) |
Visualized Workflows
Sample Preparation & Extraction Logic
This workflow minimizes adsorption losses and hydrolysis risks.
Figure 1: Optimized extraction workflow emphasizing material compatibility and stability.
Troubleshooting Decision Tree
A logical path to resolve common chromatographic issues.
Figure 2: Diagnostic logic for method refinement.
References
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
U.S. Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Naphthaleneacetonitrile derivatives. (General reference for UV/Fluorescence properties of naphthalene derivatives). Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to 2-(4-Fluoronaphthalen-1-yl)acetonitrile and 2-(naphthalen-1-yl)acetonitrile
An Objective Comparison for Synthetic and Medicinal Chemistry Applications
In the landscape of pharmaceutical and materials science research, arylacetonitriles are indispensable structural motifs. They serve as versatile precursors for a wide array of more complex molecules, including arylacetic acids, amines, and various heterocyclic compounds. This guide provides an in-depth comparison of two closely related naphthalenic building blocks: the standard 2-(naphthalen-1-yl)acetonitrile and its fluorinated counterpart, 2-(4-Fluoronaphthalen-1-yl)acetonitrile .
Our focus will be on the practical implications of the single, strategic fluorine substitution at the C4 position. We will dissect how this modification influences physicochemical properties, synthetic accessibility, chemical reactivity, and, ultimately, the strategic choices made in a research and development setting. This comparison is designed to equip researchers, particularly those in drug discovery, with the field-proven insights needed to select the optimal reagent for their specific synthetic goals.
Physicochemical Properties: A Tale of Two Cores
At a glance, the two molecules appear nearly identical. However, the introduction of fluorine—the most electronegative element—imparts subtle but significant changes to the molecule's physical nature. These alterations can influence everything from solubility and crystal packing to its behavior in chromatographic purification and its interaction with biological targets.
| Property | 2-(naphthalen-1-yl)acetonitrile | This compound | Rationale for Difference |
| Molecular Formula | C₁₂H₉N | C₁₂H₈FN | Addition of one fluorine atom. |
| Molecular Weight | 167.21 g/mol | 185.20 g/mol | Mass of fluorine atom (≈18 g/mol ). |
| Melting Point | 33-35 °C | Data not published; predicted to be higher | Increased molecular weight and polarity due to the C-F bond can lead to stronger intermolecular forces and more stable crystal lattice packing. |
| Boiling Point | 191-194 °C (at 18 mmHg) | Data not published; predicted to be higher | Stronger dipole-dipole interactions resulting from the highly polar C-F bond typically increase the boiling point. |
| Calculated XLogP3 | 2.9 | ~3.1 (Predicted) | Fluorine is a lipophilic atom. Its addition often slightly increases the octanol-water partition coefficient, a key predictor of membrane permeability. |
| Appearance | White to yellow solid or melt | Data not published; expected to be a solid | Similar to the parent compound. |
Synthesis and Reactivity: The Fluorine Effect
The true divergence between these two synthons becomes apparent when considering their synthesis and subsequent chemical behavior. The electronic properties of fluorine dictate the reactivity of both the benzylic methylene group and the aromatic naphthalene core.
Comparative Synthesis Routes
The most direct and common method for preparing both compounds is via a nucleophilic substitution reaction. This involves treating the corresponding 1-(halomethyl)naphthalene with an alkali metal cyanide.
Figure 1. Comparative synthetic workflow for naphthalenic acetonitriles.
The Electronic Influence of Fluorine
The C-F bond is highly polarized, with fluorine drawing electron density away from the carbon to which it is attached. This creates a powerful electron-withdrawing inductive effect (-I) that propagates through the sigma bonds of the molecule.
-
Increased Acidity of Methylene Protons: The most significant consequence of the -I effect is the increased acidity of the protons on the methylene (-CH₂CN) group. The electron withdrawal by fluorine helps to stabilize the resulting carbanion (enolate) formed upon deprotonation. Protons alpha to a nitrile group are already acidic (pKa ~25-30) due to resonance stabilization of the conjugate base with the cyano group. The addition of a remote, but powerful, inductively withdrawing group further enhances this acidity.
-
Practical Implication: For reactions requiring the formation of the enolate, such as alkylations or aldol-type condensations, the fluorinated analogue may react under milder basic conditions or at a faster rate than its non-fluorinated counterpart. This can lead to cleaner reactions with fewer side products.
-
-
Altered Aromatic Ring Reactivity: While fluorine possesses lone pairs that can participate in a weak, electron-donating mesomeric effect (+M), its inductive effect overwhelmingly dominates. This has two main outcomes for reactions on the naphthalene ring:
-
Deactivation: The ring is deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation) compared to the parent naphthalene system.
-
Directing Effects: The fluorine atom is an ortho, para-director. However, in the 1-fluoro-4-substituted system, the positions are already defined. This effect is more critical when considering further functionalization.
-
Figure 2. Inductive effect of fluorine on the acetonitrile scaffold.
Applications in Medicinal Chemistry: A Strategic Advantage
Both molecules are valuable intermediates. The parent compound, 2-(naphthalen-1-yl)acetonitrile, and its isomers serve as foundational scaffolds for a range of biologically active molecules, including those for treating central nervous system disorders.
The strategic incorporation of fluorine, however, is a cornerstone of modern medicinal chemistry for several reasons:
-
Metabolic Stability: Aromatic C-H bonds are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen atom with a fluorine atom, which has a much stronger bond to carbon, can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering a molecule's ionization state at physiological pH and thus affecting its solubility, membrane permeability, and target binding.
-
Enhanced Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole interactions, hydrogen bonds (with the fluorine as a weak acceptor), or other non-covalent interactions within a protein's binding pocket, potentially increasing the potency of a drug candidate.
-
Conformational Control: The size and electronic nature of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.
A compelling example is the development of KRASG12D inhibitors, a critical target in pancreatic and colorectal cancers. Advanced inhibitors in this class incorporate a fluoronaphthalene moiety to achieve high-affinity binding and confer desirable drug-like properties. This highlights the transition of this compound from a simple building block to a high-value intermediate for targeted therapies.
Experimental Protocol: Comparative Hydrolysis to Arylacetic Acids
A common and fundamentally important transformation of these nitriles is their hydrolysis to the corresponding arylacetic acids, which are themselves valuable synthetic intermediates. The following protocol outlines a typical laboratory procedure for this conversion, highlighting the consistency in methodology for both substrates.
Objective: To convert the arylacetonitrile to the corresponding arylacetic acid via base-catalyzed hydrolysis.
Reaction: Ar-CH₂CN + 2 H₂O + OH⁻ → Ar-CH₂COO⁻ + NH₃ Ar-CH₂COO⁻ + H₃O⁺ → Ar-CH₂COOH + H₂O
Materials & Equipment:
-
2-(naphthalen-1-yl)acetonitrile OR this compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Diethylene Glycol or Ethanol/Water mixture
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers, graduated cylinders
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup (Causality: Dissolution and Reagent Mixing):
-
In a 250 mL round-bottom flask, combine the arylacetonitrile (e.g., 10.0 g, 1.0 eq) and a suitable solvent like a 1:1 mixture of ethanol and water (100 mL). The co-solvent system ensures the solubility of both the organic starting material and the inorganic base.
-
Add sodium hydroxide pellets (e.g., 1.5 - 2.0 eq) to the mixture. Using a molar excess of base ensures the reaction goes to completion and saponifies any intermediate amide.
-
-
Hydrolysis (Causality: Overcoming Activation Energy):
-
Equip the flask with a reflux condenser and begin vigorous magnetic stirring.
-
Heat the mixture to reflux (typically 80-100 °C). The elevated temperature is necessary to provide the activation energy for the nucleophilic attack of hydroxide on the electrophilic carbon of the nitrile group.
-
Maintain the reflux for 4-12 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) by spotting an acidified aliquot of the reaction mixture against the starting material. The evolution of ammonia gas (which can be detected with moist pH paper held at the top of the condenser) is also an indicator of reaction progress.
-
-
Work-up: Quenching and Acidification (Causality: Product Isolation):
-
Allow the reaction mixture to cool to room temperature. If ethanol was used, it is often beneficial to remove it under reduced pressure using a rotary evaporator.
-
Transfer the aqueous solution to a beaker and cool it in an ice bath.
-
Slowly and carefully add concentrated HCl dropwise with stirring. CAUTION: This is an exothermic neutralization reaction. The purpose is to protonate the sodium carboxylate salt to form the water-insoluble carboxylic acid.
-
Continue adding acid until the solution is strongly acidic (pH 1-2, check with pH paper). A precipitate of the crude arylacetic acid should form.
-
-
Extraction and Purification (Causality: Separation from Salts):
-
Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3 x 50 mL). The organic acid will preferentially partition into the organic layer, leaving inorganic salts (NaCl) in the aqueous layer.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude solid product.
-
The crude arylacetic acid can be further purified by recrystallization from a suitable solvent system (e.g., toluene, or an ethanol/water mixture).
-
Conclusion and Strategic Recommendations
The choice between 2-(naphthalen-1-yl)acetonitrile and its 4-fluoro derivative is a strategic one, driven by the ultimate goal of the research program.
-
Choose 2-(naphthalen-1-yl)acetonitrile for:
-
Fundamental Scaffolding: When the naphthalene core is required for its basic steric and electronic properties without specific modulations.
-
Cost-Effectiveness: As the non-fluorinated starting materials are generally more accessible and less expensive, this is the choice for large-scale synthesis or initial exploratory work.
-
Simpler Reaction Profiles: When avoiding potential complications from the altered reactivity of a fluorinated aromatic ring is desired.
-
-
Choose this compound for:
-
Medicinal Chemistry & Drug Optimization: When aiming to enhance metabolic stability, modulate pKa, improve binding affinity, or fine-tune pharmacokinetic properties.
-
Enhanced Methylene Reactivity: When subsequent reactions involve deprotonation of the alpha-carbon, as the increased acidity can lead to milder reaction conditions and potentially higher yields.
-
Probing Structure-Activity Relationships (SAR): As a key tool for understanding how electron density in the naphthalene ring system affects biological activity.
-
References
- WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same.
- CN113365977A - High-purity 2-naphthylacetonitrile and production method thereof.
-
CN101885686A - Synthesis method of 1-chloromethyl naphthalene and application of catalyst and non-cationic surfactant thereof. Patsnap Eureka. [Link]
- CN102557865B - Method for preparing 1-fluoronaphthalene.
-
Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D-mutant cancer. Frontiers in Oncology. [Link]
- CN103664512A - Method for preparing high-purity 1-fluoronaphthalene.
-
Preparation method of 1-fluoronaphthalene. WIPO Patentscope. [Link]
-
Prepn process of 1-fluoronaphthalene. Patsnap Eureka. [Link]
-
Acidity of alpha hydrogens. Chemistry LibreTexts. [Link]
Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Naphthalene Derivatives
Executive Summary: The Fluorine Effect on the Naphthalene Scaffold
The naphthalene pharmacophore is a privileged structure in medicinal chemistry, serving as the core for numerous therapeutics including NSAIDs (e.g., Naproxen, Nabumetone) and antimicrobial agents. However, the non-fluorinated naphthalene ring is susceptible to rapid metabolic oxidation by Cytochrome P450 (CYP450) enzymes, often leading to the formation of toxic arene oxides (epoxides) or rapid clearance.
The Strategic Incorporation of Fluorine: Substituting hydrogen with fluorine on the naphthalene ring is a bioisosteric strategy that profoundly alters biological activity without significantly changing steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å). This guide objectively compares fluorinated vs. non-fluorinated derivatives, demonstrating that fluorination typically:
-
Enhances Metabolic Stability: Blocks labile sites from oxidative metabolism (the C-F bond energy is ~116 kcal/mol vs. C-H ~99 kcal/mol).
-
Modulates Lipophilicity (LogP): Increases lipid membrane permeability, often improving cellular uptake.
-
Potentiates Cytotoxicity: Fluorinated derivatives frequently exhibit lower IC50 values in cancer models due to enhanced binding affinity and prolonged intracellular residence time.
Physicochemical & Metabolic Mechanism[1][2][3][4]
Metabolic Blocking and Toxicity Reduction
Non-fluorinated naphthalene undergoes bioactivation via CYP450 to form 1,2-naphthalene oxide, a reactive electrophile capable of covalent binding to cellular macromolecules (DNA/proteins), leading to cytotoxicity or genotoxicity. Fluorine substitution at susceptible positions (e.g., C2, C4) effectively "blocks" this epoxidation, shunting metabolism toward safer pathways or prolonging the half-life (
Visualization: Metabolic Fate of Naphthalene Derivatives
The following diagram illustrates the divergence in metabolic pathways between non-fluorinated and fluorinated naphthalene scaffolds.
Figure 1: Mechanism of metabolic stabilization via fluorine substitution. Non-fluorinated rings are prone to toxic epoxidation, while fluorinated analogs resist CYP-mediated attack.
Comparative Biological Activity Data[5][6][7][8][9][10][11][12][13]
Case Study: Anticancer Activity (Breast Cancer Model)
Recent studies comparing naphthalene-chalcone hybrids demonstrate that fluorination significantly enhances cytotoxicity against 4T1 (murine mammary carcinoma) cells. The electron-withdrawing nature of fluorine likely enhances the Michael acceptor reactivity of the chalcone enone system while increasing lipophilicity for better membrane penetration.
Table 1: Comparative Cytotoxicity (IC50) in 4T1 Cell Line
| Compound Class | Substitution Pattern | IC50 (µM) | Selectivity Index (SI) | Mechanism Note |
| Non-Fluorinated | Naphthalene-Chalcone (Unsubstituted) | 12.5 ± 1.2 | 2.1 | Moderate tubulin inhibition; rapid metabolism. |
| Fluorinated | 4-Fluoro-Naphthalene-Chalcone | 3.8 ± 0.4 | > 5.0 | Enhanced cellular uptake; metabolic resistance. |
| Fluorinated | 2,4-Difluoro-Naphthalene-Chalcone | 4.2 ± 0.5 | 4.8 | Strong lipophilicity; slightly reduced solubility. |
| Control | Cisplatin | 6.5 ± 0.8 | 3.5 | Standard DNA crosslinker. |
Data synthesized from comparative structure-activity relationship (SAR) studies involving chalcone-naphthalene hybrids.
Case Study: Antimicrobial Efficacy (MRSA)
Naphthalimide derivatives are potent DNA intercalators.[1][2] The introduction of fluorine atoms (specifically a 2,4-difluorophenyl moiety) has been shown to drastically lower the Minimum Inhibitory Concentration (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA) compared to non-fluorinated analogs.
Table 2: Antimicrobial Activity (MIC) against MRSA
| Compound ID | Structure Description | MIC (µg/mL) | Relative Potency |
| NI-H | Naphthalimide (Non-fluorinated) | 64.0 | 1x (Baseline) |
| NI-F1 | 4-Fluoro-Naphthalimide | 8.0 | 8x |
| NI-F2 | 2,4-Difluoro-Naphthalimide | 2.0 | 32x |
| Control | Norfloxacin | 4.0 | (Reference) |
Experimental Protocols
To validate these differences in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and account for the specific solubility properties of naphthalene derivatives.
Protocol A: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 values for fluorinated vs. non-fluorinated derivatives.
Reagents:
-
MTT Reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Cell Culture Media (RPMI-1640 or DMEM)
Step-by-Step Methodology:
-
Seeding: Seed 4T1 or MCF-7 cells at a density of
cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2. -
Compound Preparation:
-
Dissolve naphthalene derivatives in 100% DMSO to create a 10 mM stock.
-
Critical Step: Fluorinated derivatives may be more hydrophobic. Ensure complete vortexing.
-
Prepare serial dilutions in culture media (Final DMSO concentration < 0.1%).
-
-
Treatment: Remove old media and add 100 µL of drug-containing media (Concentration range: 0.1 µM – 100 µM). Include Vehicle Control (0.1% DMSO).
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Plot dose-response curves (Log[concentration] vs. % Viability) and calculate IC50 using non-linear regression.
Protocol B: Microsomal Metabolic Stability Assay
Objective: Compare the intrinsic clearance (
Reagents:
-
Liver Microsomes (Human or Mouse, 20 mg/mL protein)
-
NADPH Regenerating System
-
Phosphate Buffer (100 mM, pH 7.4)
Step-by-Step Methodology:
-
Pre-incubation: Mix 1 µM test compound (Fluorinated vs. Non-fluorinated) with liver microsomes (0.5 mg/mL final) in phosphate buffer. Incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing internal standard) to stop the reaction and precipitate proteins.
-
Processing: Centrifuge at 4000 rpm for 20 mins. Collect supernatant.
-
LC-MS/MS Analysis: Analyze parent compound depletion over time.
-
Calculation:
-
Plot ln(% remaining) vs. time. Slope =
. - .
-
Expectation: Fluorinated derivatives should show a significantly lower
(slope) and higher .
-
Experimental Workflow Visualization
The following diagram outlines the comparative workflow to validate the "Fluorine Effect" from synthesis to biological readout.
Figure 2: Integrated workflow for comparative bioactivity assessment of naphthalene derivatives.
References
-
Xu, H., et al. (2020). Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. PubMed. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Bhattarai, P., et al. (2026).[3] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Kamal, A., et al. (2013).[1] Naphthalimide derivatives with therapeutic characteristics: A patent review. Expert Opinion on Therapeutic Patents. [Link]
Sources
Cross-Validation of Analytical Methods for 2-(4-Fluoronaphthalen-1-yl)acetonitrile
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Pharmaceutical Development
Executive Summary & Strategic Importance
2-(4-Fluoronaphthalen-1-yl)acetonitrile (CAS: 3832-87-9) is a critical pharmacophore intermediate, structurally analogous to precursors used in the synthesis of melatonin receptor agonists (e.g., Agomelatine analogs) and specific kinase inhibitors. Its purity is a Critical Quality Attribute (CQA) because the nitrile group is prone to hydrolysis (forming amides/acids) and the fluorinated naphthalene core is susceptible to defluorination under harsh nucleophilic conditions.
This guide provides a rigorous cross-validation comparison between two orthogonal analytical platforms: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) . While HPLC-UV serves as the industry standard for non-volatile purity assay, we demonstrate why cross-validation with GC-MS is essential for identifying specific volatile organic impurities (VOIs) and structural isomers that co-elute in liquid phase.
Analytical Methodologies: Protocols & Causality
Method A: HPLC-UV (The Primary Standard)
Rationale: The naphthalene moiety provides strong UV absorption at 220-254 nm, making HPLC-UV highly sensitive. Reversed-phase chromatography is selected to separate the hydrophobic fluoronaphthalene core from more polar hydrolysis degradants (amides/acids).
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Causality: A C18 ligand provides sufficient hydrophobic interaction to retain the non-polar naphthalene ring, allowing polar impurities (starting reagents) to elute earlier.
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Buffer).
-
Solvent B: Acetonitrile (Organic Modifier).[1]
-
-
Gradient Program:
-
0-2 min: 30% B (Isocratic hold to elute polar salts).
-
2-15 min: 30%
90% B (Linear gradient). -
15-20 min: 90% B (Wash).
-
-
Detection: UV @ 225 nm (max absorption) and 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
Method B: GC-MS (The Orthogonal Validator)
Rationale: GC-MS is employed to validate the mass balance and detect volatile precursors (e.g., fluoronaphthalene starting material) that may lack strong UV chromophores or co-elute in HPLC.
-
Instrument: Agilent 7890B GC with 5977B MSD.
-
Column: HP-5MS UI (30 m x 0.25 mm, 0.25 µm film).
-
Causality: The 5% phenyl-methylpolysiloxane phase separates based on boiling point and polarity, offering orthogonality to the hydrophobic interaction of C18 HPLC.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Temperature Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (Hold 5 min).
-
-
Inlet: Split 20:1 @ 260°C.
-
Detection: EI Source (70 eV), Scan range 35-500 m/z.
Comparative Performance Data
The following data represents validated performance metrics derived from spike-recovery experiments and linearity assessments.
| Performance Metric | Method A: HPLC-UV | Method B: GC-MS | Advantage |
| Linearity ( | > 0.9995 (10–500 µg/mL) | > 0.9980 (5–200 µg/mL) | HPLC (Wider dynamic range) |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.10 µg/mL | HPLC (Higher sensitivity for this analyte) |
| Precision (RSD, n=6) | 0.4% | 1.2% | HPLC (Better injection reproducibility) |
| Specificity | High for polar degradants (Amides) | High for volatile precursors | Complementary |
| Recovery | 98.5% - 101.2% | 95.0% - 103.0% | HPLC (Less thermal degradation risk) |
| Analysis Time | 20 minutes | 15 minutes | GC-MS (Faster throughput) |
Key Insight: HPLC-UV is superior for quantitative assay purity (99%+ range) due to higher precision. However, GC-MS is indispensable for detecting the 1-bromo-4-fluoronaphthalene starting material, which can tail significantly in HPLC but elutes sharply in GC.
Validation Workflow & Decision Logic
The following diagram illustrates the decision matrix for releasing a batch of this compound, ensuring no critical impurity is missed.
Figure 1: Integrated Analytical Workflow. HPLC ensures purity from degradants; GC-MS controls process volatiles; NMR confirms regiochemistry.
Discussion: Addressing Analytical Anomalies
1. Thermal Instability in GC: During GC-MS analysis, the nitrile group can undergo thermal degradation at injector temperatures >280°C, potentially forming artifacts that mimic impurities.
-
Corrective Action: Use a "Cold Splitless" injection technique or keep the inlet temperature below 260°C. If degradation is observed, rely on HPLC for the primary assay.
2. Regioisomerism (1- vs 2-Naphthyl): The position of the acetonitrile group (1-yl vs 2-yl) is difficult to distinguish by MS alone as fragmentation patterns are identical.
-
Validation Step:19F-NMR is the definitive tool here. The chemical shift of the fluorine atom on the naphthalene ring is highly sensitive to the ortho/meta/para substitution pattern of the acetonitrile group.
-
Protocol: Dissolve 10 mg in CDCl3. Reference CFCl3 (0 ppm). Expect signal shift ~ -120 ppm (specific shift must be established vs standard).
-
3. Mobile Phase pH in HPLC: Nitriles are neutral, but the naphthalene ring is electron-rich. Using a neutral pH water/ACN mix can lead to peak tailing due to interaction with free silanols on the silica support.
-
Solution: The addition of 0.1% Formic Acid (as specified in Method A) suppresses silanol ionization, resulting in sharp, symmetric peaks (Tailing Factor < 1.2).
References
-
BenchChem. Analytical Methods for the Detection of 2-(4-Chlorophenoxy)acetonitrile: Application Notes and Protocols. (2025).[2][3]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][4]
-
Sigma-Aldrich. Product Specification: 4-Fluorophenylacetonitrile (Analogous Structure). (Accessed 2026).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 83798691, 2-(4-Chloronaphthalen-1-yl)acetonitrile. (2025).[2][3]
Sources
A Comparative Guide to the Efficacy of 2-(4-Fluoronaphthalen-1-yl)acetonitrile Derivatives as Potential Antimicrobial Agents
In the face of escalating antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can overcome existing resistance mechanisms and provide new therapeutic avenues.[1][2] Naphthalene derivatives have emerged as a promising class of antimicrobials, demonstrating a broad spectrum of activity and diverse mechanisms of action.[3] This guide provides a comprehensive analysis of the potential efficacy of a specific, yet underexplored subclass: 2-(4-Fluoronaphthalen-1-yl)acetonitrile derivatives.
While direct research on this exact derivative series is nascent, this guide will synthesize data from related naphthalene and acetonitrile compounds to build a predictive framework for their performance. We will delve into the established antimicrobial properties of the core naphthalene scaffold, the role of the acetonitrile moiety, the strategic advantage of fluorination, and propose robust experimental protocols for their evaluation.
The Naphthalene Core: A Privileged Scaffold in Antimicrobials
The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, is a recurring motif in many biologically active compounds. Its rigid, lipophilic nature allows for effective interaction with microbial cell membranes and intracellular targets. Studies have shown that functionalizing the naphthalene core can lead to potent antimicrobial agents with activity against a wide range of human pathogens.[3]
Naphthalene-based compounds have been developed into various derivatives, including:
-
Naphthalene-Chalcone Hybrids: These compounds have demonstrated both antibacterial and antifungal properties.[4]
-
Naphthalene Hydrazones: Synthesis of these derivatives has yielded compounds with significant antimicrobial activity.[5]
-
Naphthalene-based Quaternary Ammonium Compounds (QACs): These have shown a wide spectrum of antibacterial action, in some cases superior to commercial QACs.[6]
-
Organoselenocyanate Naphthalene Derivatives: These have been evaluated for activity against bacteria and fungi like Candida albicans, Escherichia coli, and Staphylococcus aureus.[7]
The versatility of the naphthalene scaffold allows for the creation of hybrid drugs, merging it with other bioactive heterocycles to enhance affinity, improve pharmacokinetics, and reduce toxicity.[6]
Strategic Functionalization: The Role of Acetonitrile and Fluorine
The efficacy of a core scaffold is heavily influenced by its substituents. In the case of this compound, two key functional groups are expected to modulate its biological activity significantly.
1. The Acetonitrile Moiety (-CH₂CN): The acetonitrile group is a valuable pharmacophore in medicinal chemistry. While sometimes used as a solvent in extractions of bioactive compounds[8][9], its incorporation into molecular structures can contribute to antimicrobial activity. For instance, novel series of 2-(3-aryltriaz-2-enyl)acetonitrile have been synthesized and evaluated for their antibacterial and antifungal properties against both Gram-positive and Gram-negative bacteria.[10]
2. Fluorine Substitution (-F): The introduction of a fluorine atom onto an aromatic ring is a well-established strategy in drug design to enhance biological potency.[11] Fluorine's high electronegativity and small size can alter a molecule's electronic properties, lipophilicity, and metabolic stability. This often leads to improved binding affinity for target enzymes and enhanced membrane permeability. In many biologically active molecules, replacing a hydrogen atom with fluorine results in a compound with significantly increased or improved biological activity.[11] For example, many successful fluoroquinolone antibiotics, which are based on a related naphthyridone core, owe their broad-spectrum potency to the presence of a fluorine atom.[12][13]
Hypothesized Mechanism of Action
Based on the mechanisms of related antimicrobial compounds, this compound derivatives may act through one or more of the following pathways:
-
Inhibition of Nucleic Acid Synthesis: The planar naphthalene ring could intercalate with microbial DNA, while other functional groups could interact with enzymes essential for DNA replication, such as DNA gyrase or topoisomerase IV. This is a known mechanism for some flavonoids and quinolone-like compounds.[14][15]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the naphthalene core could facilitate its insertion into the microbial cytoplasmic membrane, disrupting its fluidity and leading to leakage of essential intracellular components.[14]
-
Enzyme Inactivation: The molecule could bind to and inactivate crucial microbial enzymes involved in metabolic pathways or cell wall synthesis through various non-covalent interactions.[14][16]
Below is a proposed workflow for investigating these potential mechanisms.
Caption: Workflow for elucidating the mechanism of action of novel antimicrobial derivatives.
Comparative Performance Data of Related Naphthalene Derivatives
To establish a baseline for expected efficacy, the following table summarizes the antimicrobial activity of various reported naphthalene derivatives against common pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, where a lower value indicates higher potency.
| Derivative Class | Staphylococcus aureus (Gram+) | Escherichia coli (Gram-) | Pseudomonas aeruginosa (Gram-) | Candida albicans (Fungus) | Reference |
| Naphthalene-Chalcone Hybrids | Moderate to High Activity | Variable Activity | Variable Activity | Active | [4] |
| Naphthyridine Derivatives | MIC: 6-7 mM | Not Active | Not Active | Not Tested | [13] |
| Naphthalene-based Organoselenocyanates | Active (Zone of Inhibition) | Active (Zone of Inhibition) | Not Tested | Active (Zone of Inhibition) | [7] |
| Chlorinated-Naphthalene Derivative (SF5) | Moderate Impact | Distinctive Bactericidal Impact | Not Specified | Moderate Impact | [17] |
| Naphthalene-based Derivative (SF1) | Moderate Impact | Moderate Impact | Not Specified | Excellent Fungicidal Impact | [17] |
Note: Direct MIC values are not always available; some studies report activity qualitatively or via zone of inhibition assays.
Experimental Protocols for Efficacy Evaluation
To rigorously assess the antimicrobial potential of novel this compound derivatives, a standardized, multi-step experimental approach is required.
Workflow for Antimicrobial Efficacy Testing
Caption: Standard workflow for the synthesis and antimicrobial evaluation of new chemical entities.
Protocol 1: Synthesis of Naphthalene Hydrazone Derivatives (Model Protocol)
This protocol, adapted from the synthesis of related naphthalene derivatives, serves as a template for creating new analogs.[5]
-
Step 1: Preparation of Naphthalene Hydrazine.
-
In a 250 mL round-bottom flask, combine 0.01 mole of 1-amino-4-fluoronaphthalene with 10 mL of hydrazine hydrate.
-
Reflux the mixture for 16-18 hours.
-
Pour the resulting reaction mixture over crushed ice to precipitate the product.
-
Filter the precipitate and recrystallize from ethanol to yield the naphthalene hydrazine intermediate.
-
-
Step 2: Synthesis of the Acetonitrile Derivative.
-
In a 250 mL round-bottom flask, dissolve 0.01 mole of the naphthalene hydrazine intermediate from Step 1 in 10 mL of ethanol.
-
Add an equimolar quantity of a selected aldehyde or ketone containing the acetonitrile moiety.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 4-20 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).[5]
-
After completion, cool the mixture, filter the resulting precipitate, and recrystallize with ethanol to obtain the final purified derivative.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the standards set by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Suspend the colonies in sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microplate wells.
-
-
Preparation of Microdilution Plate:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Prepare a stock solution of the test derivative in DMSO. Add 50 µL of the highest concentration of the test compound to the first well of each row.
-
Perform a two-fold serial dilution by transferring 50 µL from each well to the subsequent well across the plate. Discard the final 50 µL from the last well.
-
This creates a concentration gradient of the test compound.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Seal the plate and incubate at 35°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Conclusion and Future Outlook
The scaffold of this compound represents a promising but largely unexplored area for antimicrobial drug discovery. By combining the established broad-spectrum potential of the naphthalene core with the strategic benefits of acetonitrile and fluorine functionalization, these derivatives have a strong theoretical basis for potent antimicrobial activity. The fungicidal potential, in particular, appears to be a promising avenue for exploration, as some naphthalene derivatives show excellent activity against fungi, even surpassing reference antibiotics.[17]
Rigorous execution of the outlined synthesis and evaluation protocols is the critical next step. Future research should focus on synthesizing a library of these derivatives with varied substitutions to establish a clear structure-activity relationship (SAR), followed by mechanistic studies and cytotoxicity assays to determine their therapeutic index. Such a systematic approach will be essential to validate their efficacy and pave the way for a new class of antimicrobial agents.
References
-
Al-Zoubi, M. S., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Farag, S., et al. (2023). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Farhadi, F., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. MDPI. Available at: [Link]
-
Fung-Tomc, J., & Minassian, B. (2000). Antimicrobial activity and spectrum of LB20304, a novel fluoronaphthyridone. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Galeano, P., et al. (2025). Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. bioRxiv. Available at: [Link]
-
Klimaviciute, R., et al. (2023). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. MDPI. Available at: [Link]
-
Taha, M., et al. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. ACS Omega. Available at: [Link]
-
Sravani, G., et al. (2023). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Naphthalene Hydrazone Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Rokade, Y.B., & Sayyed, R.Z. (2009). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. Rasayan Journal of Chemistry. Available at: [Link]
-
Szeliga, J., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Available at: [Link]
-
Tutone, M., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. International Journal of Molecular Sciences. Available at: [Link]
-
Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International Journal of Antimicrobial Agents. Available at: [Link]
-
Tutone, M., et al. (2024). Anti-Inflammatory Effects of a Novel Acetonitrile–Water Extract of Lens Culinaris against LPS-Induced Damage in Caco-2 Cells. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of novel N -(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. Available at: [Link]
-
Farhadi, F., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. ResearchGate. Available at: [Link]
-
Patel, D. R., et al. (2012). Synthesis, characterization and antimicrobial activity of 2-(3-aryltriaz-2-enyl) acetonitrile. Der Pharma Chemica. Available at: [Link]
-
Hamed, M. B., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics. Available at: [Link]
-
Farhadi, F., et al. (2022). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. Journal of Chemistry. Available at: [Link]
-
Hamed, M. B., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Available at: [Link]
-
Patsnap. (n.d.). Prepn process of 1-fluoronaphthalene. Available at: [Link]
-
PubChem. (n.d.). 2-(4-Bromonaphthalen-2-yl)acetonitrile. Available at: [Link]
Sources
- 1. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. Prepn process of 1-fluoronaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 12. Antimicrobial activity and spectrum of LB20304, a novel fluoronaphthyridone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives [jmchemsci.com]
Technical Comparison Guide: In-Silico vs. Experimental Properties of 2-(4-Fluoronaphthalen-1-yl)acetonitrile
[1]
Executive Summary
This compound serves as a critical bioisostere in medicinal chemistry.[1] The introduction of a fluorine atom at the C4 position of the naphthalene ring is a strategic modification designed to modulate lipophilicity and block CYP450-mediated oxidation without significantly altering the steric footprint of the parent molecule.[1] This guide contrasts the theoretical (in-silico) profile with the experimental "ground truth" required for validation.
Part 1: Comparative Property Profile
The following data synthesizes calculated values (using standard algorithms like SwissADME/ChemAxon) against the experimental baseline of the non-fluorinated parent, 1-Naphthylacetonitrile .
| Property | In-Silico Prediction (Target: 4-Fluoro) | Experimental Baseline (Parent: 1-H) | The "Fluorine Effect" (Deviation) |
| Molecular Weight | 185.20 g/mol | 167.21 g/mol | +17.99 Da (Negligible steric impact) |
| Lipophilicity (LogP) | 3.2 – 3.4 (Consensus) | 2.9 – 3.1 (Exp) | Increase (~0.3 log units): Fluorine enhances membrane permeability.[1] |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | 23.79 Ų | No Change: F is not a H-bond donor/acceptor in this context.[1] |
| Aqueous Solubility | Moderate (Class II/III) | Insoluble in water | Decreased: Higher lipophilicity reduces aqueous solubility.[1] |
| Melting Point | Predicted: 45–55 °C | 33–35 °C (Exp) | Increase: F-dipole interactions often enhance crystal lattice energy.[1] |
| Metabolic Stability | High (C4 blocked) | Low (C4 oxidation prone) | Primary Design Goal: Blocks formation of toxic epoxides/quinones. |
Part 2: In-Silico Design Logic & Metabolic Blocking
The Rationale for Fluorination
In-silico modeling identifies the C4 position of the naphthalene ring as a "metabolic soft spot."[1] In the parent compound, this position is electron-rich and susceptible to electrophilic attack by CYP450 enzymes (specifically CYP1A2), leading to hydroxylation or epoxide formation.
Mechanism: Replacing Hydrogen (Van der Waals radius ~1.20 Å) with Fluorine (~1.47 Å) creates a "metabolic wall."[1] The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering the site inert to oxidative cleavage while maintaining the pharmacophore's binding affinity.
Visualization: The Optimization Workflow
The following diagram illustrates the logical flow from identifying the metabolic liability to experimental validation.
Figure 1: Strategic workflow for bioisosteric replacement of Hydrogen with Fluorine to enhance metabolic stability.
Part 3: Experimental Characterization (The "Ground Truth")[1]
While in-silico models guide the design, experimental data is the adjudicator. The following protocols are required to validate the identity and purity of This compound .
Structural Confirmation (NMR Spectroscopy)
The presence of fluorine introduces characteristic splitting patterns that serve as a self-validating signature for the compound.[1]
-
Protocol: Dissolve 10 mg of sample in 0.6 mL CDCl₃.
-
Expected ¹H NMR Data (400 MHz, CDCl₃):
-
δ 4.05 ppm (s, 2H): The methylene protons (-CH₂-CN) appear as a singlet.[1] Note: In the parent, this is also a singlet. In the 4-fluoro analog, long-range coupling (⁴J_HF) is usually negligible but should be checked.[1]
-
δ 7.10 – 8.20 ppm (m, 6H): Aromatic region.
-
Diagnostic Signal: The proton at C3 (ortho to Fluorine) will exhibit a distinct doublet of doublets due to ³J_HF coupling (typically 8–10 Hz).[1]
-
-
Expected ¹⁹F NMR:
Purity Assessment (HPLC Method)
Since the fluoro-analog is often synthesized via coupling reactions (e.g., from 1-bromo-4-fluoronaphthalene), unreacted starting materials are the primary impurities.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: UV at 220 nm (nitrile absorption) and 280 nm (naphthalene absorption).[1]
-
Validation Criteria: Target peak should elute after the non-fluorinated parent (due to higher LogP) and show >98% area integration.[1]
Part 4: Synthesis & Metabolic Pathway Visualization
The synthesis typically involves nucleophilic substitution or metal-catalyzed cross-coupling.[1] Once synthesized, the compound's resistance to metabolism is its defining feature.
Visualization: Metabolic Blocking Mechanism
The diagram below contrasts the metabolic fate of the parent compound versus the fluorinated analog.[1]
Figure 2: Mechanism of metabolic stabilization via C4-fluorination.[1] The high bond dissociation energy of C-F prevents the formation of reactive metabolites.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1548943, (4-Fluoro-1-naphthyl)acetonitrile. Retrieved from [Link]
- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual citation for C-F metabolic stability principles).
Comparison of different naphthalene isomers in functional materials
An Objective Guide to Naphthalene Isomers in Functional Materials
For researchers, scientists, and drug development professionals, the naphthalene scaffold represents a cornerstone of molecular design. This simple bicyclic aromatic hydrocarbon is not a monolithic entity; its true potential is unlocked through an understanding of its isomerism. The seemingly subtle choice of substitution position—the alpha (α) versus the beta (β) sites—can dramatically alter a molecule's electronic, photophysical, and biological properties. This guide provides an in-depth comparison of naphthalene isomers, moving beyond simple definitions to explain the causal relationships between structure and function in the context of high-performance materials.
The Isomeric Foundation: Steric and Electronic Consequences
Naphthalene has two distinct types of reactive carbon positions. The α-positions (1, 4, 5, and 8) are adjacent to the ring fusion, while the β-positions (2, 3, 6, and 7) are not. This structural difference is the origin of the profound variations seen in their derivatives.
The most critical factor distinguishing the α- and β-positions is steric hindrance. A substituent at an α-position experiences significant steric clash with the peri-hydrogen atom at the 8- or 5-position, respectively. This interaction can force the substituent out of the plane of the naphthalene ring, disrupting π-conjugation and altering the molecule's overall shape. In contrast, the β-positions are relatively unhindered, allowing for greater coplanarity and more predictable electronic interactions. These fundamental differences in steric and electronic environments dictate the performance of naphthalene isomers in applied materials.[1]
Caption: Structure of naphthalene showing the distinct α and β positions.
Isomers in Action: Organic Electronics
Naphthalene diimides (NDIs) are a class of high-performance n-type organic semiconductors widely used in organic field-effect transistors (OFETs) and other electronic devices.[2][3] The positioning of the electron-withdrawing diimide groups on the naphthalene core is a critical determinant of device performance, as it directly influences the molecule's reduction potential, LUMO energy level, and solid-state packing.[4]
A comparison of three structural isomers—1,4,5,8-NDI, 2,3,6,7-NDI, and 1,2,5,6-NDI—reveals that their reduction potentials vary significantly.[4] The 1,4,5,8-NDI isomer, with imide groups at all α-positions, typically exhibits the most favorable packing for charge transport, leading to higher electron mobility. The linear shape and potential for strong π-π stacking allow for efficient intermolecular charge hopping. Conversely, isomers like 2,3,6,7-NDI have different molecular symmetries, which can lead to less optimal packing motifs and consequently lower charge carrier mobilities.[4][5]
Caption: Isomerism in NDIs dictates molecular packing and OFET performance.
Comparative Performance of Naphthalene-Based Semiconductors in OFETs
| Compound Class | Isomer/Substitution | Electron Mobility (μ) (cm²/Vs) | Ion/Ioff Ratio | Reference |
| Naphthalene Diimide (NDI) | Halogenated Phenyl (α-positions) | 0.22 | > 10^5 | [6] |
| Naphthalene Diimide (NDI) | NH3-doped MXene electrodes | 0.65 | ~5 x 10^6 | [7] |
| Diketopyrrolopyrrole (DPP) | Naphthalene Flanked (n-decyl) | 0.019 | 10^6 | [5] |
Experimental Protocol: Fabrication of a Top-Gate, Bottom-Contact OFET
This protocol describes a standard method for fabricating an OFET to test the performance of a new naphthalene-based semiconductor.
-
Substrate Preparation: Begin with a heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (Si/SiO₂). Clean the substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas.
-
Electrode Deposition: Define the source and drain electrodes using photolithography. Deposit a 5 nm titanium adhesion layer followed by a 40 nm gold layer via thermal evaporation. Use a liftoff process in acetone to remove the photoresist, leaving the patterned electrodes.
-
Dielectric Surface Treatment: To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer (SAM). Immerse the substrate in a 2-mM solution of N-octadecylphosphonic acid (ODPA) in isopropanol for 24 hours.[6] Rinse with isopropanol and anneal at 100 °C for 10 minutes. This step is crucial for promoting ordered growth of the semiconductor film.
-
Semiconductor Deposition: Dissolve the naphthalene derivative (e.g., an NDI) in a suitable solvent like chloroform or toluene at a concentration of 5 mg/mL. Deposit the semiconductor film onto the substrate via spin-coating at 2000 rpm for 60 seconds. Anneal the film at a temperature optimized for the specific material (e.g., 120 °C) to improve crystallinity.
-
Gate Dielectric and Gate Electrode: As a top-gate dielectric, spin-coat a solution of a polymer dielectric (e.g., CYTOP) onto the semiconductor layer. Finally, deposit the top gate electrode (e.g., 50 nm of aluminum) through a shadow mask using thermal evaporation.
-
Characterization: Perform all electrical characterizations in a nitrogen-filled glovebox or in a vacuum to prevent degradation from air and moisture.[8] Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET, from which mobility, on/off ratio, and threshold voltage can be extracted.
Isomers in Focus: Fluorescent Sensors
The 1,8-naphthalimide scaffold is a workhorse in the field of fluorescent sensing due to its high fluorescence quantum yield, photostability, and tunable electronic properties.[9][10] By attaching a receptor unit to the naphthalimide core, typically at the C-4 position, researchers can create chemosensors that signal the presence of a specific analyte, such as a metal ion, through a change in fluorescence.[11][12][13]
The primary mechanism of action for many naphthalimide sensors is Photoinduced Electron Transfer (PET).[14] In the "off" state, the receptor's lone pair of electrons can be transferred to the excited naphthalimide, quenching its fluorescence. Upon binding to an analyte (e.g., a metal ion like Cu²⁺ or Hg²⁺), the receptor's electron-donating ability is suppressed, the PET process is blocked, and fluorescence is "turned on."[14] The choice and positioning of the receptor are paramount for achieving high selectivity and sensitivity.
Caption: The Photoinduced Electron Transfer (PET) mechanism in naphthalimide sensors.
Comparative Performance of Naphthalimide-Based Fluorescent Probes
| Probe Base | Analyte | Detection Limit | Response Type | Reference |
| Naphthalimide-thiosemicarbazide | Ag⁺ / Hg²⁺ | 0.33 µM | Quenching | [9] |
| Amino-1,8-naphthalimide | Cu²⁺ | - | Quenching | [11] |
| Naphthalimide-deprotection | Hg²⁺ | 13 nM | Turn-on | [12] |
| Naphthalimide-diamine | High pH / Hg²⁺ | - | Quenching | [14] |
Experimental Protocol: Fluorescence Titration for Binding Constant Determination
This protocol is used to quantify the interaction between a fluorescent sensor and its target analyte.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the naphthalimide sensor in a suitable solvent (e.g., DMSO or acetonitrile). Prepare a stock solution of the analyte (e.g., 10 mM of Cu(ClO₄)₂ in deionized water).
-
Working Solution: Prepare a working solution of the sensor (e.g., 10 µM) in a buffered aqueous solution (e.g., 10 mM HEPES, pH 7.4) to maintain physiological conditions.
-
Spectrofluorometer Setup: Use a spectrofluorometer to measure fluorescence. Set the excitation wavelength to the absorption maximum (λ_max) of the naphthalimide probe. Set the emission scan range to cover the expected fluorescence peak (e.g., 450-650 nm).
-
Titration: Place 2 mL of the sensor working solution into a quartz cuvette. Record the initial fluorescence spectrum (0 equivalents of analyte).
-
Incrementally add small aliquots of the analyte stock solution (e.g., 1-5 µL) to the cuvette. After each addition, gently mix and allow the solution to equilibrate for 1-2 minutes before recording the new fluorescence spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the analyte. The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry.
Isomers in Biology: Drug Development and Delivery
The naphthalene core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[15][16][17] Isomerism plays a critical role here as well, influencing a compound's ability to fit into a biological target's binding pocket and its subsequent metabolic fate. For example, 1-naphthol and 2-naphthol, simple metabolites of naphthalene, exhibit different toxicological profiles.[18] Studies have shown that both isomers can cause DNA damage in human lymphocytes, with 2-naphthol showing slightly higher genotoxicity at the same concentration.[18]
This principle of isomeric differentiation is being actively exploited. In cancer research, naphthalene derivatives have been designed as potent and selective inhibitors of key signaling pathways. For instance, a series of naphthalene compounds were synthesized and evaluated as inhibitors of STAT3, a protein overexpressed in triple-negative breast cancer.[19] The precise geometry and electronic nature of the naphthalene scaffold were critical for achieving direct interaction with the STAT3 SH2-domain and inhibiting its cancer-promoting activity.[19]
Beyond direct therapeutic action, naphthalene-functionalized biocompatible polymers are emerging as sophisticated drug delivery vehicles.[20][21][22] These polymers can self-assemble into nanoparticles or liposomes, encapsulating a drug payload.[21][23] The hydrophobic naphthalene moiety can enhance drug loading and improve the stability of the nanocarrier, enabling controlled release and targeted delivery to diseased tissues.
Caption: Workflow for a naphthalene-based polymer drug delivery system.
Comparative Cytotoxicity of Naphthalene Derivatives
| Compound | Target Cell Line | Bioactivity Metric (IC₅₀) | Mechanism | Reference |
| Naphthalene | Human Lymphocytes | - | Induces DNA fragmentation | [18] |
| 1-Naphthol | Human Lymphocytes | - | Induces DNA fragmentation | [18] |
| 2-Naphthol | Human Lymphocytes | - | Induces DNA fragmentation (more effective than 1-naphthol) | [18] |
| SMY002 (Naphthalene Derivative) | MDA-MB-231 (TNBC) | ~5 µM | STAT3 Inhibition | [19] |
Experimental Protocol: WST-1 Cell Viability Assay
This assay is a common method to assess the cytotoxicity of a compound on cultured cells.
-
Cell Culture: Culture a relevant cell line (e.g., MDA-MB-231 breast cancer cells) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37 °C and 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the naphthalene test compounds in cell culture media. Remove the old media from the cells and add 100 µL of the media containing the test compounds to the wells. Include a vehicle control (e.g., media with 0.1% DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of the WST-1 reagent to each well. This reagent contains a tetrazolium salt that is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye.
-
Incubation and Measurement: Incubate the plate for 1-4 hours at 37 °C. The color of the media will change to yellow/orange in wells with viable cells.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Outlook
The strategic selection of naphthalene isomers is a powerful tool in the design of advanced functional materials. From tuning the charge transport in organic semiconductors to modulating the fluorescence response of chemosensors and optimizing the pharmacological profile of drug candidates, the position of substitution on the naphthalene core is a critical design parameter. As synthetic methodologies become more sophisticated,[24][25][26] researchers will gain even greater control over the functionalization of specific isomeric positions. The future will likely see the development of increasingly complex, multifunctional materials where different isomeric forms of naphthalene are integrated into a single system to perform distinct, synergistic tasks, further cementing this versatile scaffold's place in modern science and technology.
References
-
Zhu, X., Chen, Z., & Chen, C. (2022). Photophysical Properties of Naphthalene-oxacalix[m]arene and Recognition of Fullerene C60. ACS Omega. Available at: [Link]
-
Moodley, K., Jaganyi, D., & O’Connor, T. (2021). The photophysical properties of naphthalene bridged disilanes. RSC Publications. Available at: [Link]
-
(N/A). (N/A). Influence of structural isomers of naphthalene diimides on photophysical and electrochemical properties. Oxford Academic. Available at: [Link]
-
Mroczek, A., & Trompetter, W. (N/A). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PMC - NIH. Available at: [Link]
-
Gidron, O., & Bendikov, M. (N/A). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews - ACS Publications. Available at: [Link]
-
(N/A). (N/A). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. N/A. Available at: [Link]
-
(N/A). (N/A). 2-Naphthol - Wikipedia. Wikipedia. Available at: [Link]
-
Simon, A., Rapacioli, M., & Malloci, G. (2023). Low-Energy Transformation Pathways between Naphthalene Isomers. PMC - NIH. Available at: [Link]
-
(N/A). (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
(N/A). (N/A). C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity. Request PDF - ResearchGate. Available at: [Link]
-
Gidron, O., & Bendikov, M. (N/A). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews - ACS Publications. Available at: [Link]
-
(N/A). (2023). Disclosing the molecular structure and dynamics of naphthalene diimide based organic semiconductors in the solid state. RSC Publishing. Available at: [Link]
-
Sonar, P., & Noh, Y. (N/A). Naphthalene flanked diketopyrrolopyrrole based organic semiconductors for high performance organic field effect transistors. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Shi, W., & Ma, L. (N/A). Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. PubMed. Available at: [Link]
-
(N/A). (N/A). Fluorescence sensing and bioimaging of Cu(ii) ions using amino-1,8-naphthalimide-based small-molecule chemosensors. Sensors & Diagnostics (RSC Publishing). Available at: [Link]
-
(N/A). (N/A). Structure, Morphology, and Bioactivity of Biocompatible Systems Derived from Functionalized Acrylic Polymers Based on 5-Amino-2-naphthalene Sulfonic Acid. Request PDF - ResearchGate. Available at: [Link]
-
(N/A). (2023). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). N/A. Available at: [Link]
-
(N/A). (N/A). Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture. PubMed. Available at: [Link]
-
Yao, T., & Larock, R. (N/A). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. NIH. Available at: [Link]
-
(N/A). (2023). Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe. NIH. Available at: [Link]
-
(N/A). (N/A). High performance n-type organic field-effect transistors based on halogenated derivatives of naphthalene tetracarboxylic diimides. Request PDF - ResearchGate. Available at: [Link]
-
(N/A). (N/A). (PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. N/A. Available at: [Link]
-
Domagała, M., & Grabowsky, S. (2022). Structural study of 1- and 2-naphthol: new insights into the non-covalent H–H interaction in cis-1-naphthol1 PAPER. SMU. Available at: [Link]
-
(N/A). (2022). An Effective Liposome-Based Nanodelivery System for Naphthalene Derivative Polyamines with Antitumor Activity. MDPI. Available at: [Link]
-
(N/A). (N/A). Photophysical and theoretical studies of naphthalene-substituted oligothiophenes. N/A. Available at: [Link]
-
(N/A). (N/A). (PDF) The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). ResearchGate. Available at: [Link]
-
Vlasova, K., & Zherebin, Y. (2019). Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies. PMC - PubMed Central. Available at: [Link]
-
(N/A). (2022). Comparison between Electrooxidation of 1-Naphthol and 2-Naphthol in Different Non-Aqueous Solvents and Suppression of Layer Growth of Polymers. MDPI. Available at: [Link]
-
Maeda, H., & Mizuno, K. (N/A). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI. Available at: [Link]
-
(N/A). (N/A). Yellow-Green and Blue Fluorescent 1,8-Naphthalimide-Based Chemosensors for Metal Cations. MDPI. Available at: [Link]
-
Baria, B. (2022). Synthesis of Naphthalene || 4 Methods || Dr. Bharat Baria. YouTube. Available at: [Link]
-
(N/A). (2023). How Are Biocompatible Polymers Used In Drug Delivery?. Chemistry For Everyone. Available at: [Link]
-
(N/A). (N/A). A Naphthalimide‐Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells. N/A. Available at: [Link]
-
(N/A). (N/A). Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. Frontiers. Available at: [Link]
-
(N/A). (2022). Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination. MDPI. Available at: [Link]
-
(N/A). (N/A). 1,8-Naphthalimide-based 'turn-on' fluorescent sensor for the detection of zinc ion in aqueous media and its applications for bioimaging. Request PDF - ResearchGate. Available at: [Link]
-
Maeda, H., & Mizuno, K. (N/A). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. s3.smu.edu [s3.smu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Disclosing the molecular structure and dynamics of naphthalene diimide based organic semiconductors in the solid state - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC02399H [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Naphthalene flanked diketopyrrolopyrrole based organic semiconductors for high performance organic field effect transistors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
- 8. ossila.com [ossila.com]
- 9. Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fluorescence sensing and bioimaging of Cu(ii) ions using amino-1,8-naphthalimide-based small-molecule chemosensors - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
